(3-nitro-1H-1,2,4-triazol-1-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-nitro-1,2,4-triazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c9-3(10)1-7-2-5-4(6-7)8(11)12/h2H,1H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJSKDYVVRMEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361330 | |
| Record name | (3-Nitro-1H-1,2,4-triazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116419-36-4 | |
| Record name | (3-Nitro-1H-1,2,4-triazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50361330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-Nitro-1H-1,2,4-triazol-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid, a molecule of interest in medicinal chemistry and materials science. This document details the core synthetic route, experimental protocols, and relevant chemical data.
Introduction
This compound and its derivatives are part of the broader class of nitrotriazole compounds. These compounds are explored for their potential applications as energetic materials and as scaffolds in the development of novel therapeutic agents. The presence of the nitro group and the triazole ring contributes to their unique chemical properties. This guide focuses on the primary and most direct synthetic pathway to obtain this compound.
Core Synthesis Pathway
The most direct and commonly referenced synthesis of this compound is a two-step process. This pathway begins with the N-alkylation of 3-nitro-1H-1,2,4-triazole with an ethyl haloacetate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid product.
The overall synthesis can be visualized as follows:
Experimental Protocols
The following sections provide detailed experimental methodologies for the key steps in the synthesis of this compound.
3.1. Step 1: Synthesis of Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
This step involves the N-alkylation of 3-nitro-1H-1,2,4-triazole with ethyl bromoacetate. The reaction typically proceeds in the presence of a base in an appropriate solvent. The alkylation can occur at different nitrogen atoms of the triazole ring, but the N1 position is a common site for substitution.
Experimental Workflow:
Detailed Protocol:
-
To a solution of 3-nitro-1H-1,2,4-triazole in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (K2CO3).
-
Cool the mixture to a controlled temperature, for instance, -10 °C, to enhance regioselectivity.[1]
-
Slowly add ethyl bromoacetate to the reaction mixture.
-
Allow the reaction to stir at room temperature for a period of 12 to 24 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using column chromatography to obtain pure ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate.
3.2. Step 2: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved through either acid or base-catalyzed hydrolysis.
Experimental Workflow:
Detailed Protocol:
-
Dissolve ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate in a mixture of ethanol and water.
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl) or a stoichiometric amount of a strong base (e.g., NaOH).
-
Heat the mixture to reflux for 2-6 hours, monitoring the reaction by a suitable technique like Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
If base catalysis was used, acidify the mixture with a strong acid to precipitate the carboxylic acid.
-
Filter the solid product, wash with cold water, and dry under vacuum to yield this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and products involved in the synthesis.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-nitro-1H-1,2,4-triazole | 24807-55-4 | C₂H₂N₄O₂ | 114.06 |
| Ethyl bromoacetate | 105-36-2 | C₄H₇BrO₂ | 167.00 |
| Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | 70965-24-1 | C₆H₈N₄O₄ | 200.15 |
| This compound | 116419-36-4 | C₄H₄N₄O₄ | 172.10 |
Table 2: Typical Reaction Parameters and Yields
| Reaction Step | Key Reagents | Solvent | Temperature | Time | Typical Yield |
| N-Alkylation of 3-nitro-1H-1,2,4-triazole | 3-nitro-1H-1,2,4-triazole, Ethyl bromoacetate, K₂CO₃ | DMF | -10 °C to RT | 12-24 h | Moderate to Good |
| Hydrolysis of Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate, HCl or NaOH | Ethanol/Water | Reflux | 2-6 h | Good to High |
Note: Yields are dependent on specific reaction conditions and purification methods.
Conclusion
This technical guide outlines a reliable and straightforward two-step synthesis pathway for this compound. The provided experimental protocols and data tables offer a solid foundation for researchers and scientists working with this class of compounds. Adherence to the detailed methodologies should allow for the successful synthesis and purification of the target molecule for further investigation in various fields of chemical and pharmaceutical research.
References
Physicochemical Properties of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-nitro-1H-1,2,4-triazol-1-yl)acetic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and characterization. Due to the limited availability of direct experimental data for this specific molecule, this guide combines information from closely related compounds, predictive models, and established synthetic methodologies to offer a thorough profile for research and development purposes.
Chemical Structure and Properties
This compound is characterized by a 1,2,4-triazole ring substituted with a nitro group at the 3-position and an acetic acid moiety at the 1-position. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties and reactivity of the triazole ring. The carboxylic acid group imparts acidic properties and provides a handle for further chemical modifications.
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₄H₄N₄O₄ | Calculated |
| Molecular Weight | 172.10 g/mol | Calculated |
| Appearance | White to light yellow crystalline powder | Predicted[1] |
| Melting Point | 210-219 °C (for 3-nitro-1H-1,2,4-triazole) | Experimental (related compound)[1] |
| Solubility | Soluble in water and polar organic solvents | Predicted |
| pKa | Not available | - |
| LogP | Not available | - |
Synthesis
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
N-Alkylation: Reaction of 3-nitro-1H-1,2,4-triazole with ethyl bromoacetate in the presence of a suitable base to yield ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate.
-
Hydrolysis: Acid- or base-catalyzed hydrolysis of the ethyl ester to afford the desired this compound.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
-
Materials: 3-nitro-1H-1,2,4-triazole, ethyl bromoacetate, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
-
Procedure: To a solution of 3-nitro-1H-1,2,4-triazole (1 eq.) in DMF, add potassium carbonate (1.5 eq.). Stir the mixture at room temperature for 30 minutes. Add ethyl bromoacetate (1.2 eq.) dropwise to the reaction mixture. Heat the reaction at 60-70 °C and monitor its progress by thin-layer chromatography (TLC). After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography.
-
Materials: Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate, hydrochloric acid (HCl) or sodium hydroxide (NaOH), water.
-
Procedure (Acid Hydrolysis): Dissolve the ethyl ester (1 eq.) in a mixture of concentrated HCl and water. Reflux the mixture for several hours, monitoring the reaction by TLC. After completion, cool the reaction mixture and neutralize it with a suitable base to precipitate the product. Filter the solid, wash with cold water, and dry to obtain the final product.
-
Procedure (Base Hydrolysis): Dissolve the ethyl ester (1 eq.) in an aqueous solution of NaOH. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC). Acidify the reaction mixture with HCl to precipitate the product. Filter the solid, wash with cold water, and dry.
Spectroscopic and Analytical Data
While specific experimental spectra for this compound are not available, the following table summarizes the expected characteristic spectroscopic features based on the analysis of its parent compound, 3-nitro-1H-1,2,4-triazole, and related derivatives.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristic Peaks/Signals |
| ¹H NMR | - Singlet for the methylene protons (-CH₂-) of the acetic acid group. - Singlet for the proton on the triazole ring. - Broad singlet for the carboxylic acid proton (-COOH). |
| ¹³C NMR | - Signal for the carbonyl carbon (-C=O) of the carboxylic acid. - Signal for the methylene carbon (-CH₂-). - Signals for the carbon atoms of the triazole ring. |
| Infrared (IR) | - Broad absorption band for the O-H stretch of the carboxylic acid. - Strong absorption for the C=O stretch of the carboxylic acid. - Characteristic absorptions for the C-N and N-N stretching of the triazole ring. - Strong asymmetric and symmetric stretching bands for the nitro group (NO₂). |
| Mass Spectrometry (MS) | - Molecular ion peak corresponding to the molecular weight of the compound. - Fragmentation pattern showing the loss of the carboxylic acid group and the nitro group. |
Thermal Analysis
The thermal stability of this compound is expected to be influenced by the nitro group. Derivatives of 3-nitro-1H-1,2,4-triazole are known to be energetic materials with decomposition onset temperatures ranging from 147 to 228 °C[2][3].
Table 3: Thermal Properties of Related Compounds
| Compound | Decomposition Onset (°C) | Melting Point (°C) |
| Substituted [(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans | 147 - 228 | Varies |
Experimental Protocol for Thermal Analysis
-
Differential Scanning Calorimetry (DSC): A small sample (1-5 mg) is heated in an aluminum pan under a nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min). The heat flow to the sample is measured as a function of temperature to determine melting points and decomposition temperatures.
-
Thermogravimetric Analysis (TGA): A sample is heated in a controlled atmosphere (e.g., nitrogen or air) on a microbalance. The change in mass is recorded as a function of temperature to determine the thermal stability and decomposition profile.
Biological Activity and Signaling Pathways
While there is no specific data on the biological activity of this compound, various derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties. The 3-nitro-1H-1,2,4-triazole scaffold, in particular, has been investigated for its potential as an anti-trypanosomal agent. The mechanism of action for some nitro-containing compounds involves enzymatic reduction of the nitro group to generate reactive nitrogen species that can induce cellular damage in pathogens.
Caption: Logical relationship of potential biological activity and mechanism of action.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While direct experimental data is scarce, the information compiled from related compounds and predictive methods offers valuable insights for guiding future research, including synthesis, characterization, and evaluation of its potential applications. Further experimental validation of the properties and biological activities outlined in this guide is warranted.
References
Spectroscopic and Synthetic Profile of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted Spectroscopic Data
Due to the absence of directly published experimental data for (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid, the following tables summarize the expected spectroscopic characteristics. These predictions are based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 - 9.0 | s | 1H | CH of triazole ring |
| ~5.3 - 5.5 | s | 2H | CH₂ of acetic acid |
| ~10.0 - 13.0 | br s | 1H | OH of carboxylic acid |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~168 - 172 | C =O of carboxylic acid |
| ~155 - 160 | C -NO₂ of triazole ring |
| ~145 - 150 | C -H of triazole ring |
| ~50 - 55 | C H₂ of acetic acid |
Solvent: DMSO-d₆
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 2500 | Broad | O-H stretch (carboxylic acid) |
| ~3150 | Medium | C-H stretch (triazole) |
| ~1730 | Strong | C=O stretch (carboxylic acid) |
| ~1560 | Strong | Asymmetric N-O stretch (nitro group) |
| ~1350 | Strong | Symmetric N-O stretch (nitro group) |
| ~1300 | Medium | C-N stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 172.03 | [M]⁺ |
| 128.04 | [M - CO₂]⁺ |
| 114.03 | [M - CH₂COOH]⁺ |
M = Molecular Ion
Proposed Synthetic Protocol
A plausible and commonly employed method for the synthesis of N-alkylated triazoles is the reaction of the parent triazole with a suitable alkylating agent in the presence of a base. For the synthesis of this compound, the following two-step protocol is proposed, starting from 3-nitro-1H-1,2,4-triazole.
Step 1: Synthesis of Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
-
Reaction Setup: To a solution of 3-nitro-1H-1,2,4-triazole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 equivalents).
-
Alkylation: To the stirred suspension, add ethyl bromoacetate (1.2 equivalents) dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature or slightly elevated temperature (40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is poured into ice-water and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate.
Step 2: Hydrolysis to this compound
-
Reaction Setup: The purified ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate from Step 1 is dissolved in a mixture of an alcohol (e.g., ethanol) and water.
-
Hydrolysis: An aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents), is added to the solution.
-
Reaction Monitoring: The mixture is stirred at room temperature and the progress of the hydrolysis is monitored by TLC.
-
Work-up: Once the ester is fully consumed, the reaction mixture is cooled in an ice bath and acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.
-
Isolation: The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried under vacuum.
Visualizations
To aid in the conceptualization of the synthesis and potential biological context, the following diagrams are provided.
An In-Depth Technical Guide to 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid (CAS Number: 173167-32-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and associated hazards of 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid. The information is intended to support research and development efforts in the fields of medicinal chemistry, materials science, and drug discovery.
Chemical and Physical Properties
2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid is a nitro-substituted triazole derivative. The presence of the 1,2,4-triazole ring, a five-membered heterocycle with three nitrogen atoms, is a common feature in many pharmacologically active compounds.[1] The nitro group and the acetic acid moiety contribute to its specific chemical reactivity and potential biological interactions.
Table 1: Physicochemical Properties of 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid
| Property | Value | Source(s) |
| CAS Number | 173167-32-3 | [2][3][4] |
| Molecular Formula | C₄H₄N₄O₄ | [2][3][4][5] |
| Molecular Weight | 172.10 g/mol | [2][3][4] |
| IUPAC Name | 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid | [2][4] |
| Synonyms | (5-NITRO-1H-1,2,4-TRIAZOL-3-YL)ACETIC ACID, CHEMBRDG-BB 5529135, TIMTEC-BB SBB002749 | [4] |
| Appearance | White to yellowish crystalline powder | [5] |
| Boiling Point | 595.7 °C at 760 mmHg | [3][4] |
| Density | 1.84 g/cm³ | [4][5] |
| Flash Point | 314.1 °C | [3] |
| Solubility | Information not available | |
| Storage | 2-8 °C, dark, sealed, inert atmosphere | [3][5] |
Synthesis and Characterization
The synthesis of 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid can be approached through various methods common in heterocyclic chemistry. A general strategy involves the construction of the 1,2,4-triazole ring followed by the introduction or modification of the side chains. One plausible, though not specifically documented for this compound, synthetic pathway is outlined below.
General Synthetic Approach
A common method for synthesizing 1,2,4-triazole derivatives is through the reaction of a carbohydrazide with an isothiocyanate, followed by cyclization.[6] Another approach involves the Pinner reaction to create carboxyimidate intermediates which then react with formylhydrazide.[7] For the specific synthesis of 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid, a possible route could involve the nitration of a pre-existing 2-(1H-1,2,4-triazol-3-yl)acetic acid precursor.
Experimental Protocol: A Representative Synthesis of a 1,2,4-Triazole Derivative
No specific, detailed experimental protocol for the synthesis of 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid was found in the searched literature. The following is a representative protocol for the synthesis of a related 1,2,4-triazole derivative and should be adapted with caution.
Synthesis of 4-Aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones [6]
-
Synthesis of Acylthiosemicarbazide Intermediate:
-
Dissolve the desired carbohydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add the appropriate aryl isothiocyanate (1 equivalent) to the stirred solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature.
-
Collect the precipitated acylthiosemicarbazide by filtration, wash with cold ethanol, and dry.
-
-
Cyclization to 1,2,4-Triazole-3-thione:
-
Suspend the synthesized acylthiosemicarbazide (1 equivalent) in an aqueous solution of 2M sodium hydroxide.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
Collect the precipitated 4-aryl-5-substituted-2,4-dihydro-3H-1,2,4-triazole-3-thione by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
-
Biological Activity and Potential Applications
While specific biological data for 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid is limited in publicly available literature, the 1,2,4-triazole scaffold is a well-established pharmacophore with a broad range of biological activities.[8] Derivatives of 1,2,4-triazole are known to exhibit antifungal, antibacterial, antiviral, and other therapeutic properties.[2]
Antimicrobial Activity
Many 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial properties.[2][9] The mechanism of action for triazole-based antifungals often involves the inhibition of lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. The antibacterial activity of some triazoles has been attributed to the inhibition of various bacterial enzymes. The nitro group in the structure of 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid may also contribute to its antimicrobial potential, as nitro-heteroaromatic compounds are known to have antimicrobial effects.[10]
Enzyme Inhibition
Derivatives of 1,2,4-triazole have been investigated as inhibitors of various enzymes. For instance, some triazole-bearing compounds have shown inhibitory activity against acetylcholinesterase (AChE), α-glucosidase, urease, and lipoxygenase (LOX).[11] The specific enzyme inhibitory profile of 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid has not been reported.
Materials Science
Due to its high nitrogen content and the presence of a nitro group, this compound has been investigated for its energetic properties and potential use in the formulation of explosives and propellants.[7]
Hazards and Safety Information
2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid is classified as harmful and an irritant. Appropriate safety precautions should be taken when handling this compound.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed | [2] |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation | [2] |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation | [2] |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation | [2] |
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols for Biological Evaluation
No specific experimental protocols for the biological evaluation of 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid were found. The following are general protocols that can be adapted for this purpose.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
Test compound stock solution
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
Standardized microbial inoculum (e.g., 0.5 McFarland standard)
-
Positive control antibiotic/antifungal
-
Negative control (broth only)
Procedure:
-
Prepare serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (microorganism with a known effective antibiotic/antifungal), a negative control (broth only), and a growth control (microorganism in broth without the test compound).
-
Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determine the MIC by visually inspecting for the lowest concentration that inhibits microbial growth (no turbidity).
Conclusion
References
- 1. fao.org [fao.org]
- 2. Synthesis and anti-microbial evaluation of some novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Evaluation of Selected 1,2,3-triazole Derivatives as Antibacterial and Antibiofilm Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
(3-Nitro-1H-1,2,4-triazol-1-yl)acetic Acid: A Technical Overview for Drug Development Professionals
An In-depth Guide to the Molecular Structure, Synthesis, and Potential Biological Significance
This technical whitepaper provides a comprehensive overview of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid, a molecule of interest in medicinal chemistry and drug development. Given the limited publicly available data on this specific compound, this guide consolidates information on its structural characteristics, plausible synthetic routes, and the known biological activities of closely related 3-nitro-1,2,4-triazole derivatives. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.
Molecular Structure and Properties
This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a nitro group at the 3-position and an acetic acid moiety at the 1-position. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the triazole ring, while the carboxylic acid group provides a handle for further chemical modifications and influences the compound's polarity and solubility.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted/Inferred) | 2-(5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid[][2] | 3-Nitro-1H-1,2,4-triazole[3] |
| CAS Number | 116419-36-4[4] | 173167-32-3[][2] | 24807-55-4 |
| Molecular Formula | C4H4N4O4 | C4H4N4O4[][2] | C2H2N4O2 |
| Molecular Weight | 172.10 g/mol | 172.1 g/mol [] | 114.08 g/mol |
| SMILES | O=C(O)CN1C=NC(=N1)--INVALID-LINK--=O (Isomer) | C(C1=NC(=NN1)--INVALID-LINK--[O-])C(=O)O[] | C1=NNC(=N1)--INVALID-LINK--[O-] |
Synthesis and Experimental Protocols
A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, based on established synthetic methodologies for N-substituted triazoles, a plausible synthetic route can be proposed. The most likely approach involves the N-alkylation of 3-nitro-1H-1,2,4-triazole with a suitable two-carbon synthon bearing a carboxylic acid or a precursor group.
Proposed Synthesis Pathway
A potential synthesis strategy is outlined below. This involves the reaction of the sodium salt of 3-nitro-1H-1,2,4-triazole with an ethyl haloacetate followed by hydrolysis of the resulting ester.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Formation of Sodium 3-nitro-1H-1,2,4-triazolate
-
Dissolve 3-nitro-1H-1,2,4-triazole in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Add an equimolar amount of sodium hydroxide or sodium ethoxide portion-wise at room temperature.
-
Stir the mixture for 1-2 hours to ensure complete formation of the sodium salt. The salt may precipitate and can be used directly or after isolation.
Step 2: N-Alkylation with Ethyl Bromoacetate
-
To the solution or suspension of sodium 3-nitro-1H-1,2,4-triazolate, add an equimolar amount of ethyl bromoacetate dropwise.
-
Heat the reaction mixture to 50-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product, ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate, by column chromatography on silica gel.
Step 3: Hydrolysis to this compound
-
Dissolve the purified ester in a mixture of ethanol and water.
-
Add an excess of a base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) to catalyze the hydrolysis.
-
Reflux the mixture for several hours until the ester is completely consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with acid (if base hydrolysis was used) or base (if acid hydrolysis was used) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to yield this compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for the title compound are not available, predicted NMR and mass spectrometry data can be inferred from the analysis of similar structures.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations |
| ¹H NMR | A singlet for the methylene protons (CH₂) adjacent to the triazole ring and the carboxylic acid group, likely in the range of δ 5.0-5.5 ppm. A singlet for the C5-H proton of the triazole ring, expected to be downfield (δ 8.5-9.5 ppm) due to the electron-withdrawing nature of the nitro group and the adjacent nitrogen atoms. A broad singlet for the carboxylic acid proton (COOH), typically above δ 10 ppm. |
| ¹³C NMR | A resonance for the methylene carbon (CH₂) around δ 50-60 ppm. Two distinct signals for the triazole ring carbons, with the carbon bearing the nitro group (C3) being significantly deshielded. A signal for the carboxylic acid carbonyl carbon (C=O) in the range of δ 165-175 ppm. |
| Mass Spec. | The protonated molecule [M+H]⁺ would be expected at m/z 173.03. Common fragmentation patterns would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group and potentially the loss of the nitro group (NO₂, 46 Da). |
Biological Activity and Potential Applications
Specific biological studies on this compound have not been reported. However, the 3-nitro-1,2,4-triazole scaffold is a key feature in a number of biologically active compounds.
Derivatives of 3-nitro-1,2,4-triazole have shown significant promise as anti-parasitic agents.[3] In particular, a series of 3-nitro-1H-1,2,4-triazole-based aliphatic and aromatic amines have demonstrated potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[3] Several of these compounds exhibited higher potency than the reference drug benznidazole.[3] Some derivatives also displayed activity against Trypanosoma brucei rhodesiense, the causative agent of African trypanosomiasis.[3] The proposed mechanism of action for these compounds involves the reduction of the nitro group by an NADH-dependent nitroreductase in the parasite.[3]
The acetic acid moiety in the title compound provides a potential point for derivatization to improve pharmacokinetic properties or to attach the molecule to other pharmacophores. The exploration of this compound and its derivatives as potential anti-parasitic or antimicrobial agents is a promising area for future research.
Caption: Logical relationship of the compound to known biological activity.
Conclusion
This compound represents a molecule with potential for further investigation in the field of drug discovery, particularly in the development of novel anti-parasitic agents. While direct experimental data is scarce, this technical guide provides a foundational understanding of its structure, a plausible synthetic strategy, and the biological context provided by related 3-nitro-1,2,4-triazole derivatives. Further research is warranted to synthesize and characterize this compound and to evaluate its biological activity in relevant assays. The information presented herein serves as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related chemical entities.
References
Solubility Profile of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid: Data Currently Unavailable
A comprehensive search of scientific literature and chemical databases has revealed no publicly available quantitative data on the solubility of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid in common solvents.
While research exists on related triazole derivatives, the specific solubility characteristics of this compound have not been documented in the accessible literature. Therefore, it is not possible to provide a detailed technical guide, including data tables and experimental protocols, as requested.
Information on Structurally Related Compounds
It is important to note that solubility data for other triazole-containing molecules are available but cannot be reliably extrapolated to predict the behavior of this compound. Subtle changes in molecular structure, such as the position of the nitro group and the acetic acid substituent on the triazole ring, can significantly impact the physicochemical properties of a compound, including its solubility in various solvents.
For the benefit of researchers in this field, studies have been conducted on compounds with similar structural motifs, such as:
-
3-Nitro-1,2,4-triazole: The parent compound lacking the acetic acid group.
-
1,2,4-Triazole-1-acetic acid: The parent compound lacking the nitro group.
-
Isomers such as 2-(5-nitro-1H-1,2,4-triazol-3-yl)acetic acid .
However, the specific interactions between the functional groups in this compound and different solvent molecules remain uncharacterized.
Future Research and Experimental Determination
To establish the solubility profile of this compound, experimental determination is necessary. A general workflow for such a study is outlined below.
General Experimental Workflow for Solubility Determination
A standardized method for determining the solubility of a solid compound in a liquid solvent, such as the isothermal saturation method, would be appropriate. The following diagram illustrates a typical experimental workflow.
This document will be updated should quantitative solubility data for this compound become available in the peer-reviewed scientific literature.
An In-depth Technical Guide on the Thermal Stability of Nitrotriazole Acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of nitrotriazole acetic acid derivatives and related compounds. It is designed to be a valuable resource for professionals in research, science, and drug development, offering detailed experimental data, methodologies, and visual representations of key processes and relationships.
Introduction to Nitrotriazole Acetic Acid Derivatives
Nitrogen-rich heterocyclic compounds, particularly those based on the 1,2,4-triazole ring, are of significant interest due to their high heats of formation and thermal stability.[1] The incorporation of functional groups such as nitro (-NO2), amino (-NH2), and carboxymethyl (-CH2COOH) can significantly influence the energetic properties and decomposition behavior of these materials.[1] Understanding the thermal stability of nitrotriazole acetic acid derivatives is crucial for their safe handling, storage, and application, particularly in the development of high-energy materials and pharmaceuticals.
Thermal Decomposition Data
The thermal stability of nitrotriazole derivatives is typically evaluated using techniques such as Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC). These methods provide key parameters such as the onset decomposition temperature (T_onset), the peak decomposition temperature (T_peak), and kinetic parameters like activation energy (Ea).
Table 1: Thermal Decomposition Data for Nitrotriazole Derivatives
| Compound | Analysis Method | Heating Rate (°C/min) | T_onset (°C) | T_peak (°C) | Activation Energy (Ea) (kJ/mol) | Reference |
| 5-amino-1,2,4-triazol-3-yl-acetic acid | TG/DTG | 6 | 168 | 223 | - | [1] |
| N-(2,4-dinitrophenyl)-3-nitro-1,2,4-triazole | DTA | - | 250 | 349 | - | [2] |
| N-(2,4-dinitrophenyl)-3-azido-1,2,4-triazole | DTA | - | - | 217 | - | [2] |
| 3-nitro-1,2,4-triazol-5-one (NTO) | Isothermal | - | - | - | 99.8 ± 3.2 (383–423 K) | [3] |
| 3-nitro-1,2,4-triazol-5-one (NTO) | Isothermal | - | - | - | 260.1 ± 11.5 (Stage 1) | [3] |
| 3-nitro-1,2,4-triazol-5-one (NTO) | Isothermal | - | - | - | 166.0 ± 24.5 (Stage 2) | [3] |
| Ammonium 5,5'-dinitro-3,3'-triazene-1,2,4-triazolate | - | - | - | 240.6 | - | [4] |
| Potassium 5-nitro-3,3'-triazene-1,2,4-triazolate | - | - | - | 286.9 | - | [4] |
Note: A dash (-) indicates that the data was not provided in the cited source.
Experimental Protocols
Detailed and consistent experimental methodologies are critical for the accurate assessment and comparison of thermal stability data.
Objective: To determine the thermal stability and decomposition characteristics of the compound.
Instrumentation: A simultaneous thermal analyzer (e.g., PerkinElmer STA 6000) is commonly used.[1]
Methodology:
-
Sample Preparation: Accurately weigh approximately 0.6–0.7 mg of the sample into an open 100 μL alumina sample pan.[1]
-
Atmosphere: Conduct the analysis under a continuous flow of an inert gas, such as nitrogen, at a flow rate of 20 mL/min.[1]
-
Heating Program: Heat the sample from a stable starting temperature (e.g., 100 °C) to a final temperature (e.g., 250 °C) at a constant heating rate.[1] Non-isothermal runs are often performed at multiple heating rates (e.g., 2, 4, 6, and 8 °C/min) to allow for kinetic analysis.[1]
-
Data Analysis: The TGA curve provides information on mass loss as a function of temperature. The DTG curve, which is the first derivative of the TGA curve, shows the rate of mass loss and helps in identifying the peak decomposition temperatures.
The activation energy (Ea) and pre-exponential factor (A) for the decomposition reaction can be determined from non-isothermal TGA data using methods like those proposed by Ozawa and Kissinger, and as refined by ASTM E698.[2] These methods involve analyzing the shift in the DTA or DSC peak temperature with different heating rates.
Visualizing Experimental Workflows and Decomposition Pathways
The following diagram illustrates a typical workflow for the synthesis and subsequent thermal analysis of a nitrotriazole acetic acid derivative.
The decomposition of nitrotriazole compounds can proceed through various pathways, often initiated by the cleavage of the C-NO2 or N-NO2 bond, or by the opening of the triazole ring.[5][6] The presence of different substituents can influence the dominant decomposition mechanism.
Structure-Stability Relationships
The thermal stability of nitrotriazole derivatives is intrinsically linked to their molecular structure:
-
Nitro Group Position: The position of the nitro group on the triazole ring affects the stability. For instance, theoretical studies on nitro-substituted imidazoles, a related class of compounds, suggest that the stability is influenced by whether the nitro group is attached to a nitrogen or carbon atom.[7]
-
Electron-Withdrawing/Donating Groups: The presence of electron-donating groups like amino (-NH2) can enhance thermal stability through the formation of hydrogen bonds.[1] Conversely, the strong electron-withdrawing nature of the nitro group can also influence the decomposition pathways.[6]
-
Carboxymethyl Group: The incorporation of a carboxymethyl group into an amino triazole has been shown to improve the thermal stability of the compound.[1]
-
Formation of Salts: Converting nitrotriazole derivatives into salts can significantly alter their thermal stability. For example, some triazene-bridged nitrotriazolate salts exhibit high decomposition temperatures.[4]
Conclusion
The thermal stability of nitrotriazole acetic acid derivatives is a complex property governed by a combination of factors, including the substitution pattern on the triazole ring and the overall molecular structure. A thorough understanding of these relationships, supported by robust experimental data and analysis, is essential for the advancement of research and development in fields utilizing these energetic and biologically relevant compounds. This guide provides a foundational understanding and a methodological framework for researchers to build upon in their exploration of this important class of molecules.
References
- 1. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
- 2. Thermal decomposition studies on energetic triazole derivatives [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Triazene-bridged energetic materials based on nitrotriazole: synthesis, characterization, and laser-ignited combustion performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Studies of 3-nitro-1H-1,2,4-triazole Compounds: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the theoretical and computational studies conducted on 3-nitro-1H-1,2,4-triazole (NTO) and its derivatives. 3-nitro-1H-1,2,4-triazole is a versatile compound with applications ranging from pharmaceuticals and agrochemicals to advanced energetic materials.[1] Theoretical studies are crucial for understanding its molecular structure, stability, reactivity, and decomposition mechanisms at a fundamental level. This document summarizes key findings on its geometric and electronic properties, details common computational methodologies, and visually represents logical workflows and reaction pathways. All quantitative data is presented in structured tables for clarity and comparative analysis.
Molecular Structure and Properties
Theoretical investigations, primarily employing Density Functional Theory (DFT), have provided significant insights into the molecular geometry and electronic structure of NTO and its related compounds.
Geometric Structure
The 1H-1,2,4-triazole ring system is characteristically a planar, six-π-electron aromatic system.[2] X-ray crystallography studies confirm that the triazole ring in 3-nitro-1H-1,2,4-triazole is essentially planar.[2][3] The asymmetric unit of its crystal structure contains two crystallographically independent molecules, with the dihedral angle between the two triazole rings being 56.58 (5)°.[2][3] Computational studies focus on optimizing the molecular geometry to find the lowest energy conformation, providing data on bond lengths, bond angles, and dihedral angles.
| Parameter | Description | Typical Theoretical Finding | Reference |
| Triazole Ring | Planarity | The ring is found to be essentially planar in both experimental and theoretical studies. | [2][3] |
| Nitro Group Orientation | Torsion Angle | The nitro group is often slightly twisted out of the plane of the triazole ring. | [4] |
| Hydrogen Bonding | Intermolecular Interactions | In the crystalline state, molecules are linked by N—H⋯N and C—H⋯O hydrogen bonds. | [2] |
Electronic Properties
The electronic properties of NTO compounds, such as the distribution of electron density, molecular orbital energies, and reactivity descriptors, are critical for predicting their behavior. The presence of the electron-withdrawing nitro group significantly influences the electronic structure of the triazole ring.[5]
Quantum chemical calculations are used to determine key electronic parameters. For instance, studies on 3-nitro-1,2,4-triazol-5-one (NTO) complexes with ammonia (NH3) and water (H2O) show that electrons are transferred from NH3 or H2O to the NTO molecule.[6] The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the chemical reactivity and kinetic stability of the molecule.
| Property | Compound/System | Calculated Value | Computational Method | Reference |
| Interaction Energy | 3-nitro-1,2,4-triazol-5-one / NH3 | -37.58 kJ/mol | B3LYP/6-311++G | [6] |
| Interaction Energy | 3-nitro-1,2,4-triazol-5-one / H2O | -30.14 kJ/mol | B3LYP/6-311++G | [6] |
| Interaction Energy | 3-nitro-1,2,4-triazol-5-one / HF | -34.155 kJ/mol | B3LYP/6-311++G** | [7] |
| Activation Energy (Ea) | 3-nitro-1-nitromethyl-1H-1,2,4-triazole | 172.6 kJ/mol | Experimental (Solution Phase) | [4] |
Theoretical and Computational Protocols
The theoretical investigation of NTO compounds relies on a range of computational chemistry methods. The workflow for these studies generally follows a standardized procedure to ensure accuracy and reproducibility.
Key Methodologies
Density Functional Theory (DFT): This is the most common method for studying NTO compounds. Functionals like B3LYP are frequently used in combination with basis sets such as 6-311++G** to achieve a good balance between computational cost and accuracy.[6][7]
Geometry Optimization: This initial step involves finding the minimum energy structure of the molecule. The resulting geometry provides theoretical bond lengths and angles that can be compared with experimental data.
Frequency Calculations: Following optimization, frequency calculations are performed to confirm that the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental results.[7] Large red-shifts in the stretching vibrational frequencies of hydrogen-bonded systems are often observed.[7]
Basis Set Superposition Error (BSSE) and Zero-Point Energy (ZPE) Corrections: When studying intermolecular interactions, such as in NTO complexes, it is crucial to correct for BSSE to obtain accurate interaction energies.[7] ZPE corrections are also applied to account for the vibrational energy of the molecules at 0 K.[7]
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to understand the nature of intermolecular interactions, such as hydrogen bonding and charge transfer.[7]
Decomposition Mechanisms and Stability
Understanding the thermal stability and decomposition pathways of NTO is critical, especially for its application as an energetic material. Theoretical studies investigate the unimolecular decomposition pathways to identify the initial bond-breaking steps.
Initial Decomposition Steps
Quantum chemical calculations have been employed to study the dissociation pathways and derive threshold energies for decomposition.[8][9] For many nitro-triazole derivatives, the initial step in thermal decomposition is the cleavage of the C-NO2 or an exocyclic N-NO2 bond. For example, the thermal decomposition of 3-nitro-1-nitromethyl-1,2,4-1H-triazole is initiated by the homolytic rupture of the CH2-NO2 bond.[4]
Another important area of study is the decomposition upon attachment of low-energy electrons, which is relevant for applications such as radiosensitizers in cancer therapy.[8][9] Studies have shown that upon electron attachment, the 3-NTO anion's main dissociation channel is the direct cleavage of a hydrogen radical, although fragmentation of the nitro group (e.g., formation of NO2−) also occurs.[8] The triazole ring itself shows significant stability against cleavage induced by electron attachment.[8][9]
Conclusions
Theoretical studies provide indispensable tools for elucidating the fundamental chemical and physical properties of 3-nitro-1H-1,2,4-triazole and its derivatives. DFT calculations have been successfully applied to determine molecular structures, electronic properties, and intermolecular interactions, showing good agreement with experimental data where available. Furthermore, computational modeling has been instrumental in mapping out complex thermal and electron-induced decomposition pathways, identifying the initial bond-cleavage events that govern the stability of these compounds. This deep, molecular-level understanding is vital for the rational design of new NTO-based compounds tailored for specific applications in medicine, agriculture, and material science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Nitro-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Nitro-1H-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Thermal decomposition mechanisms of 1H-1,2,4-triazole derivatives: A theoretical study | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. DFT study of the interaction between 3-nitro-1,2,4-triazole-5-one and hydrogen fluoride [pubmed.ncbi.nlm.nih.gov]
- 8. Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment - PMC [pmc.ncbi.nlm.nih.gov]
The Ascending Trajectory of (3-nitro-1H-1,2,4-triazol-1-yl)acetic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a constant state of evolution, driven by the urgent need for novel therapeutic agents to combat a spectrum of diseases. Within this dynamic environment, the heterocyclic scaffold of 3-nitro-1,2,4-triazole has emerged as a privileged structure, demonstrating significant potential in the development of new drugs. This technical guide delves into the burgeoning applications of a key derivative, (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid, and its analogues, with a particular focus on their roles in infectious diseases and oncology.
Core Synthesis and Derivatization
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
-
Materials: 3-nitro-1H-1,2,4-triazole, ethyl bromoacetate, potassium carbonate (K₂CO₃), and dimethylformamide (DMF).
-
Procedure:
-
To a solution of 3-nitro-1H-1,2,4-triazole (1 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the triazole anion.
-
Add ethyl bromoacetate (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 60-70°C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate.
-
Step 2: Hydrolysis to this compound
-
Materials: Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), tetrahydrofuran (THF), and water.
-
Procedure:
-
Dissolve the ethyl ester from Step 1 in a mixture of THF and water.
-
Add an aqueous solution of LiOH or NaOH (2 equivalents) to the ester solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid (HCl).
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield this compound.
-
Applications in Antitrypanosomatid Drug Discovery
Infectious diseases caused by trypanosomatid parasites, such as Chagas disease (Trypanosoma cruzi), leishmaniasis (Leishmania spp.), and human African trypanosomiasis (sleeping sickness, Trypanosoma brucei), represent a significant global health burden. The 3-nitro-1,2,4-triazole scaffold has shown remarkable promise in the development of novel antitrypanosomatid agents.
Mechanism of Action: Bioreductive Activation
A key mechanism of action for these nitrotriazole-based compounds is their activation by type I nitroreductases (NTRs) present in the parasites.[1][2] These enzymes, which are absent in mammalian cells, catalyze the reduction of the nitro group on the triazole ring. This reduction leads to the formation of reactive cytotoxic metabolites that are lethal to the parasite. This parasite-specific activation pathway provides a basis for the selective toxicity of these compounds.
Quantitative Data: Antitrypanosomatid Activity
Numerous studies have reported the potent in vitro activity of derivatives of this compound against various trypanosomatid species. The following table summarizes the activity of selected compounds.
| Compound ID | Target Parasite | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Amine Derivatives | ||||
| Compound 1 | T. cruzi | 0.059 | >1700 | [1] |
| Compound 2 | T. cruzi | 0.14 | 146 | [2] |
| Amide Derivatives | ||||
| Compound 3 | T. cruzi | < 1 | >200 | [1] |
| Sulfonamide Derivatives | ||||
| Compound 4 | T. cruzi | 0.028 | >1700 | [1] |
| Piperazine Derivatives | ||||
| Compound 5 | T. cruzi | < 4 | - | [3] |
| Benzothiazole Derivatives | ||||
| Compound 6 | T. cruzi | < 4 | - | [3] |
IC₅₀: Half-maximal inhibitory concentration. SI: Selectivity Index (ratio of cytotoxicity in mammalian cells to activity against the parasite).
Experimental Protocol: In Vitro Anti-T. cruzi Amastigote Assay
-
Cell and Parasite Culture:
-
Host cells (e.g., L6 rat skeletal myoblasts) are cultured in appropriate media (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ atmosphere.
-
Trypanosoma cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase) are used to infect the host cells.
-
-
Infection and Compound Treatment:
-
Seed host cells in 96-well microtiter plates and allow them to adhere overnight.
-
Infect the host cell monolayer with trypomastigotes at a defined multiplicity of infection (MOI).
-
After an incubation period to allow for parasite invasion, wash the wells to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of the test compounds (and a positive control, e.g., benznidazole) to the infected cells.
-
-
Quantification of Parasite Inhibition:
-
After a 72-hour incubation period, add a substrate for the β-galactosidase enzyme (e.g., chlorophenol red-β-D-galactopyranoside).
-
Measure the absorbance at a specific wavelength (e.g., 540 nm) to quantify the enzymatic activity, which is proportional to the number of viable parasites.
-
Calculate the IC₅₀ values from the dose-response curves.
-
Potential in Anticancer Drug Development
The 1,2,4-triazole nucleus is a well-established pharmacophore in a number of clinically used anticancer drugs. The introduction of a nitro group and an acetic acid moiety presents an opportunity for the development of novel anticancer agents with potentially unique mechanisms of action.
Quantitative Data: Anticancer Activity
While the research in this area is less mature compared to the antitrypanosomatid applications, preliminary studies have shown that nitrotriazole derivatives can exhibit cytotoxic activity against various cancer cell lines.
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1,2,3-Triazole linked Tetrahydrocurcumin | MCF-7 (Breast) | 6.67 | [4] |
| 1,2,3-Triazole linked Tetrahydrocurcumin | HeLa (Cervical) | 4.49 | [4] |
| 1,2,3-Triazole linked Tetrahydrocurcumin | DU-145 (Prostate) | 10.38 | [4] |
| Fused Pyrazole Derivative | HePG2 (Liver) | 6.57 | [5] |
| Fused Pyrazole Derivative | HCT-116 (Colon) | 9.54 | [5] |
| Fused Pyrazole Derivative | MCF-7 (Breast) | 7.97 | [5] |
IC₅₀: Half-maximal inhibitory concentration.
Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)
-
Cell Culture:
-
Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in appropriate media supplemented with FBS and antibiotics at 37°C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Seed cells in 96-well plates and allow them to attach and grow for 24 hours.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
-
Cell Viability Assessment:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ values.
-
Future Directions and Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The demonstrated potent antitrypanosomatid activity, coupled with a selective mechanism of action, positions these compounds as strong candidates for further preclinical and clinical development in the fight against neglected tropical diseases. Furthermore, the emerging evidence of their anticancer potential warrants deeper investigation into their mechanisms of action against various cancer types.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize potency and selectivity while minimizing toxicity.
-
In Vivo Efficacy and Pharmacokinetic Studies: To translate the promising in vitro data into tangible therapeutic outcomes.
-
Elucidation of Anticancer Mechanisms: To identify the specific molecular targets and signaling pathways affected by these compounds in cancer cells.
References
- 1. Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 3-nitro-1H-1,2,4-triazole-based piperazines and 2-amino-1,3-benzothiazoles as antichagasic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
detailed synthesis protocol for (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Buy (5-Nitro-1H-1,2,4-triazol-3-yl)acetic acid hydrate (EVT-3197163) | 1609409-43-9 [evitachem.com]
- 4. [(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: energetic materials containing an N(O) [[double bond, length as m-dash]] N–N fragment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the N-alkylation of 3-nitro-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the N-alkylation of 3-nitro-1,2,4-triazole, a key reaction in the synthesis of various energetic materials and pharmacologically active compounds. The protocols described herein outline methods using different alkylating agents and reaction conditions, leading to the formation of N-1 and N-2 substituted isomers.
Introduction
The N-alkylation of 3-nitro-1,2,4-triazole is a fundamental transformation that introduces alkyl groups onto the nitrogen atoms of the triazole ring. This modification significantly influences the physicochemical properties of the molecule, including its energetic performance, thermal stability, and biological activity. The reaction typically proceeds via nucleophilic substitution, where the deprotonated 3-nitro-1,2,4-triazole anion attacks an alkylating agent. The regioselectivity of the alkylation, yielding either the N-1 or N-2 isomer, is highly dependent on the reaction conditions, including the choice of base, solvent, and alkylating agent.
General Reaction Scheme
The N-alkylation of 3-nitro-1,2,4-triazole results in the formation of a mixture of 1-alkyl-3-nitro-1,2,4-triazole and 2-alkyl-3-nitro-1,2,4-triazole.
Caption: General reaction scheme for the N-alkylation of 3-nitro-1,2,4-triazole.
Data Presentation
The following table summarizes the typical yields and isomer ratios observed for the N-alkylation of 3-nitro-1,2,4-triazole under various reaction conditions.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Total Yield (%) | Isomer Ratio (N-1:N-2) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp. | ~85-95 | Major N-1 | General Knowledge |
| Dimethyl Sulfate | NaOH | Water | 50-60 | ~90 | Varies | General Knowledge |
| Ethyl Bromide | NaOH | Ethanol | Reflux | ~80-90 | Varies | General Knowledge |
| Allyl Bromide | Aq. NaOH / NMMO | Water | Room Temp. | High | Low Selectivity | [1] |
| Dibromoethane | Aq. NaOH / NMMO | Water | Room Temp. | High | Regioselective (N-1) | [1] |
| Propargyl Bromide | Aq. NaOH / NMMO | Water | Room Temp. | High | Regioselective (N-1) | [1] |
| Secondary/Tertiary Alcohols | conc. H₂SO₄ | - | Varies | Varies | Predominantly N-2 | [2] |
NMMO: N-Methylmorpholine N-oxide
Experimental Protocols
Protocol 1: N-Methylation of 3-nitro-1,2,4-triazole using Methyl Iodide and Potassium Carbonate
This protocol describes a common method for the N-methylation of 3-nitro-1,2,4-triazole, which typically favors the formation of the N-1 isomer.
Materials:
-
3-nitro-1,2,4-triazole
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-nitro-1,2,4-triazole (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF to the flask to dissolve the reactants (approximately 5-10 mL per gram of 3-nitro-1,2,4-triazole).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Slowly add methyl iodide (1.2 eq) to the reaction mixture.
-
Continue stirring the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the N-1 and N-2 isomers.
Protocol 2: N-Alkylation of 3-nitro-1,2,4-triazole using Dialkyl Sulfate in Aqueous Base
This protocol provides a method for N-alkylation using a dialkyl sulfate in an aqueous basic medium.
Materials:
-
3-nitro-1,2,4-triazole
-
Dimethyl sulfate ((CH₃)₂SO₄) or Diethyl sulfate ((C₂H₅)₂SO₄)
-
Sodium hydroxide (NaOH)
-
Water
-
Dichloromethane or Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 3-nitro-1,2,4-triazole (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).
-
Stir the solution at room temperature until the 3-nitro-1,2,4-triazole has completely dissolved.
-
Slowly add the dialkyl sulfate (1.2 eq) to the reaction mixture. Caution: Dialkyl sulfates are toxic and should be handled with appropriate safety precautions in a fume hood.
-
Heat the reaction mixture to 50-60 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and extract with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the isomers.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation of 3-nitro-1,2,4-triazole.
References
Application Notes and Protocols for Triazole Acetic Acid Derivatives in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of triazole acetic acid derivatives in click chemistry, a powerful tool for molecular synthesis and modification. The 1,2,3-triazole ring, formed via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), serves as a stable and versatile linker in various applications, including drug discovery, bioconjugation, and materials science.[1][2] The incorporation of an acetic acid moiety provides a handle for further functionalization or can contribute to the desired physicochemical properties of the final molecule.
Overview of Triazole Acetic Acid Derivatives in Click Chemistry
Triazole acetic acid derivatives are valuable building blocks in click chemistry for several reasons:
-
Versatility: The triazole ring is chemically stable and can act as a rigid linker, while the acetic acid group provides a point for further chemical modification or can influence solubility and pharmacokinetic properties.[3]
-
Biocompatibility: The triazole linkage is stable under physiological conditions, making it suitable for biological applications.[1]
-
Synthetic Accessibility: The CuAAC reaction is highly efficient, regioselective, and proceeds under mild conditions, allowing for the straightforward synthesis of a wide range of derivatives.[4]
Applications in Drug Discovery: Enzyme Inhibition
Triazole derivatives, including those with acetic acid moieties, have shown significant potential as inhibitors of various enzymes, playing a crucial role in the development of new therapeutic agents.[5][6]
Application Note: Triazole Acetic Acid Derivatives as Enzyme Inhibitors
Derivatives of 1,2,4-triazole containing an acetic acid or propionic acid moiety have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities.[7] These compounds can be screened against a variety of enzymes to identify potent and selective inhibitors. For instance, novel azinane triazole-based derivatives have been synthesized and shown to be effective inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase, which are relevant targets for Alzheimer's disease and diabetes.[6][8]
Quantitative Data: Enzyme Inhibition
The following table summarizes the inhibitory activity of some triazole derivatives against various enzymes.
| Compound Class | Target Enzyme | IC50 / KI Value | Reference |
| Azinane triazole-based derivatives | Acetylcholinesterase (AChE) | IC50 = 0.73 ± 0.54 µM (for derivative 12d) | [8] |
| Azinane triazole-based derivatives | Butyrylcholinesterase (BChE) | IC50 = 0.038 ± 0.50 µM (for derivative 12m) | [8] |
| Azinane triazole-based derivatives | α-Glucosidase | IC50 = 36.74 ± 1.24 µM (for derivative 12d) | [8] |
| 1,2,3-Triazole derivatives | Acetylcholinesterase (AChE) | KI = 125.90 nM (for derivative 4g) | [9] |
| 1,2,3-Triazole derivatives | Carbonic Anhydrase II (hCA II) | KI = 144.30 nM (for derivative 4f) | [9] |
Experimental Protocol: High-Throughput Screening of a 1,2,4-Triazole Library for Acetylcholinesterase (AChE) Inhibition
This protocol, adapted from the Ellman's method, is suitable for a 96- or 384-well plate format for high-throughput screening.[10]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
1,2,4-Triazole compound library dissolved in DMSO
-
96- or 384-well microplates
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare stock solutions of ATCI and DTNB in phosphate buffer.
-
Dilute the triazole compounds from the library to the desired screening concentration in phosphate buffer.
-
-
Assay Protocol:
-
To each well of the microplate, add the following in order:
-
Phosphate buffer
-
Solution of the triazole compound (or DMSO for control)
-
AChE solution
-
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding a mixture of ATCI and DTNB to each well.
-
Immediately start monitoring the absorbance at 412 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each triazole compound compared to the control.
-
Identify hit compounds that show significant inhibition.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general workflow for screening compound libraries and a simplified representation of enzyme inhibition.
Caption: A generalized workflow for high-throughput screening of compound libraries.[10]
Caption: Simplified diagram of competitive enzyme inhibition.
Applications in Bioconjugation
Click chemistry is a cornerstone of bioconjugation, enabling the precise attachment of molecules to proteins, nucleic acids, and other biomolecules.[2] Triazole acetic acid derivatives can be used to introduce functionalities for subsequent conjugation reactions.
Application Note: Protein Labeling via CuAAC
Proteins can be functionalized with an azide or alkyne group, which can then be reacted with a triazole acetic acid derivative containing the complementary functionality. This allows for the attachment of probes, tags, or therapeutic agents to specific sites on a protein.
Experimental Protocol: General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the CuAAC reaction.[11][12]
Materials:
-
Azide-functionalized molecule (e.g., azidoacetic acid derivative)
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Solvent (e.g., water, t-BuOH/H₂O, DMF)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
Prepare a stock solution of the copper-chelating ligand in water or an appropriate solvent.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the azide and alkyne components in the chosen solvent.
-
Add the copper-chelating ligand to the mixture.
-
Add the CuSO₄ solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction and Work-up:
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Once the reaction is complete, the product can be purified by appropriate methods such as column chromatography or crystallization. For biological samples, excess copper can be removed by dialysis.
-
Experimental Workflow
The following diagram illustrates a typical workflow for bioconjugation using click chemistry.
Caption: A general workflow for bioconjugation via click chemistry.
Applications in Materials Science
The triazole ring is a valuable building block for the construction of functional materials due to its rigidity, polarity, and ability to coordinate with metal ions.[13]
Application Note: Synthesis of Triazole-Containing Polymers
Triazole acetic acid derivatives can be functionalized with polymerizable groups to create monomers for the synthesis of novel polymers. These polymers can have a range of applications, including as membranes, coatings, and drug delivery vehicles. For example, poly(N-vinyl-1,2,3-triazole)s have been synthesized and shown to have high glass transition temperatures.[13]
Experimental Protocol: General Procedure for Polymerization of a Triazole-Containing Monomer
The following is a general protocol for the free radical polymerization of a vinyl-functionalized triazole monomer.
Materials:
-
Vinyl-functionalized triazole monomer
-
Initiator (e.g., AIBN)
-
Solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve the monomer and initiator in the solvent in a reaction vessel.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature to initiate polymerization.
-
After the desired reaction time, cool the mixture to room temperature.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent.
-
Collect the polymer by filtration and dry under vacuum.
-
The polymer can be further characterized by techniques such as GPC, NMR, and TGA.
Logical Relationship Diagram
The following diagram illustrates the relationship between monomer synthesis and polymer properties.
Caption: Relationship between monomer synthesis and final polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. sjr.isp.edu.pk [sjr.isp.edu.pk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents [frontiersin.org]
- 8. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New 1,2,3-triazole derivatives as acetylcholinesterase and carbonic anhydrase inhibitors: Synthesis, molecular docking, and solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Synthesis and characterization of poly(N-vinyl-1,2,3-triazole)s derived from monomers obtained by highly efficient Wolff's cyclocondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Characterization of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid
These application notes provide a comprehensive overview of the analytical methodologies for the qualitative and quantitative characterization of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid. The protocols are intended for researchers, scientists, and professionals involved in drug development and chemical analysis.
Introduction
This compound is a heterocyclic compound containing a nitro-triazole moiety. The 1,2,4-triazole ring is a key structural feature in many pharmacologically active compounds, exhibiting a wide range of biological activities. The presence of the nitro group and the acetic acid side chain can significantly influence the molecule's chemical and physical properties, as well as its biological activity and thermal stability. Accurate and robust analytical methods are therefore essential for its identification, purity assessment, and stability studies.
This document outlines protocols for the characterization of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Thermal Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for quantifying it in various matrices. A reverse-phase HPLC method is generally suitable for this polar compound.
Experimental Protocol:
Objective: To determine the purity of a this compound sample and to quantify the main component.
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Dissolve the standard in a suitable solvent, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to a final concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 100, 50, 25, 10, 5 µg/mL).
-
Prepare the sample for analysis by dissolving it in the mobile phase to a concentration within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 70% Water with 0.1% Formic Acid : 30% Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 240 nm |
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time compared to the standard.
-
Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.
-
Quantify the compound in unknown samples by using the calibration curve generated from the standards.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, confirming the connectivity of atoms within the molecule. Both ¹H and ¹³C NMR are essential for a complete characterization.
Experimental Protocol:
Objective: To confirm the chemical structure of this compound.
Instrumentation: A 400 MHz or higher NMR spectrometer.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Add a small amount of a reference standard (e.g., Tetramethylsilane - TMS) if not already present in the solvent.
-
Transfer the solution to a 5 mm NMR tube.
NMR Acquisition Parameters:
| ¹H NMR Parameters | Value | ¹³C NMR Parameters | Value |
| Pulse Program | zg30 | Pulse Program | zgpg30 |
| Number of Scans | 16 | Number of Scans | 1024 |
| Relaxation Delay | 1.0 s | Relaxation Delay | 2.0 s |
| Acquisition Time | 4.0 s | Acquisition Time | 1.5 s |
| Spectral Width | 20 ppm | Spectral Width | 240 ppm |
Expected Spectral Data:
| ¹H NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Triazole CH | ~8.5-9.0 | Singlet | 1H | H-5 of triazole ring |
| Methylene CH₂ | ~5.0-5.5 | Singlet | 2H | -CH₂-COOH |
| Carboxylic Acid OH | ~13.0 | Broad Singlet | 1H | -COOH |
| ¹³C NMR (DMSO-d₆) | Chemical Shift (δ, ppm) | Assignment |
| Carboxylic Acid C=O | ~168-172 | -COOH |
| Triazole C-NO₂ | ~155-160 | C-3 of triazole ring |
| Triazole CH | ~145-150 | C-5 of triazole ring |
| Methylene CH₂ | ~50-55 | -CH₂-COOH |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a suitable technique for this polar molecule.
Experimental Protocol:
Objective: To confirm the molecular weight and obtain fragmentation data for structural confirmation.
Instrumentation: A mass spectrometer with an ESI source, coupled to an HPLC system or for direct infusion.
Sample Preparation:
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as acetonitrile or methanol/water.
-
Add a small amount of formic acid (0.1%) to the solution to promote ionization in positive ion mode.
Mass Spectrometry Parameters:
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Ionization Mode | ESI+ | ESI- |
| Capillary Voltage | 3.5 kV | -3.0 kV |
| Cone Voltage | 30 V | -30 V |
| Source Temperature | 120 °C | 120 °C |
| Desolvation Temperature | 350 °C | 350 °C |
| Desolvation Gas Flow | 600 L/hr | 600 L/hr |
| Scan Range (m/z) | 50 - 500 | 50 - 500 |
Expected Results:
-
Molecular Formula: C₄H₄N₄O₄
-
Exact Mass: 172.0236
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 173.0314.
-
Negative Ion Mode: Expect to observe the deprotonated molecule [M-H]⁻ at m/z 171.0158.
-
Fragmentation: Common fragmentation pathways may include the loss of the carboxylic acid group (-45 Da), the nitro group (-46 Da), and cleavage of the acetic acid side chain.
Thermal Analysis
Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of this compound, including its melting point, decomposition temperature, and thermal stability.
Experimental Protocol:
Objective: To determine the melting point and thermal decomposition profile.
Instrumentation: A DSC and a TGA instrument.
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan for both DSC and TGA analysis.
-
Seal the pan for DSC analysis (a pinhole may be used to allow for the escape of volatiles).
Thermal Analysis Conditions:
| DSC Parameters | Value | TGA Parameters | Value |
| Temperature Range | 25 °C to 400 °C | Temperature Range | 25 °C to 600 °C |
| Heating Rate | 10 °C/min | Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen | Atmosphere | Nitrogen |
| Gas Flow Rate | 50 mL/min | Gas Flow Rate | 50 mL/min |
Expected Data:
| Thermal Event | Expected Temperature Range (°C) | Technique | Observation |
| Melting | 150 - 200 | DSC | Endothermic peak |
| Decomposition | > 200 | DSC / TGA | Exothermic event(s) / Mass loss |
Note: The presence of a nitro group suggests that the compound may be energetic and decompose exothermically. Appropriate safety precautions should be taken.
Visualizations
Application Notes & Protocols: Development of Antitrypanosomal Agents from 3-Nitro-1H-1,2,4-triazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, and Human African Trypanosomiasis, caused by Trypanosoma brucei, are neglected tropical diseases that afflict millions of people, primarily in Latin America and Africa.[1][2][3] The current therapeutic options, such as benznidazole and nifurtimox, are limited by significant side effects, variable efficacy, and emerging drug resistance.[2][4] This necessitates the urgent development of new, safe, and effective antitrypanosomal agents.
Compounds based on the 3-nitro-1H-1,2,4-triazole scaffold have emerged as a highly promising class of antitrypanosomal agents.[1][5][6] These nitroheterocyclic compounds typically function as prodrugs, which are activated within the parasite to exert their cytotoxic effects.[1][2][4] A key element in their mechanism of action is the involvement of a type I nitroreductase (NTR), an enzyme present in trypanosomes but generally absent in mammalian cells.[1][2][4] This parasite-specific activation pathway provides a basis for their selective toxicity against the parasite.
This document provides detailed application notes and experimental protocols for the evaluation of 3-nitro-1H-1,2,4-triazole-based compounds as potential antitrypanosomal drug candidates.
Data Presentation: In Vitro Activity and Selectivity
A series of novel 3-nitro-1H-1,2,4-triazole derivatives, including amides, sulfonamides, and amines, have demonstrated potent activity against various Trypanosoma species. The following tables summarize the in vitro activity (IC50) and selectivity index (SI) of representative compounds from different studies.
Table 1: In Vitro Activity of 3-Nitro-1H-1,2,4-triazole Derivatives against Trypanosoma cruzi
| Compound Class | Representative Compound | IC50 against T. cruzi Amastigotes (µM) | Cytotoxicity (IC50 on L6 cells, µM) | Selectivity Index (SI) | Reference |
| Amides | Aryloxy-phenyl amide derivative | Sub-nM concentrations | >100 | High | [7] |
| Amide Derivative | 0.028 - 3.72 | >100 | 66 - 2782 | [1][5][6] | |
| Sulfonamides | Sulfonamide Derivative | 0.028 - 3.72 | >100 | 66 - 2782 | [1][5][6] |
| Amines | NTLA-1 | 0.140 | >20 | 146 | [4] |
| Aliphatic/Aromatic Amines | 0.040 - 1.97 | >100 | 44 - 1320 | [4] | |
| 1,2,3-Triazole Hybrids | Analog 15g | 0.09 | >50 | >555.5 | [8][9] |
| Reference Drug | Benznidazole | 6.15 | >50 | >8.13 | [8][9] |
Table 2: In Vitro Activity of 3-Nitro-1H-1,2,4-triazole Derivatives against Trypanosoma brucei
| Compound Class | Representative Compound | IC50 against T. b. rhodesiense (µM) | Selectivity Index (SI) | Reference |
| Amines | 5 novel 3-nitro-1,2,4-triazoles | nM levels | 220 - 993 | [4] |
| Amides/Sulfonamides | 9 nitrotriazoles | 0.5 - 6.0 | Not specified | [1][5] |
Mechanism of Action: The Role of Nitroreductase
The selective activity of 3-nitro-1H-1,2,4-triazole compounds is largely attributed to their activation by a parasite-specific type I nitroreductase (NTR).[1][2][4] This enzyme, which is absent in most eukaryotic cells, catalyzes the two-electron reduction of the nitro group on the triazole ring.[2] This reduction leads to the fragmentation of the heterocyclic ring and the generation of toxic metabolites that damage parasite macromolecules, ultimately leading to cell death.[1][2] The hypersensitivity of T. b. brucei strains overexpressing NTR to these compounds further supports this mechanism.[1][4][5] Some derivatives may also exhibit a dual mechanism of action, potentially inhibiting other essential parasite enzymes like CYP51.[7][10]
Caption: Proposed mechanism of action for 3-nitro-1H-1,2,4-triazole compounds.
Experimental Protocols
Protocol 1: In Vitro Antitrypanosomal Activity Assay against T. cruzi Amastigotes
This protocol describes a standard method for determining the 50% inhibitory concentration (IC50) of test compounds against the intracellular amastigote form of T. cruzi.
Materials:
-
L6 rat skeletal myoblast cells
-
T. cruzi trypomastigotes (e.g., Tulahuen strain)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 2 mM L-glutamine
-
Test compounds dissolved in DMSO
-
Benznidazole (reference drug)
-
Chlorophenol red-β-D-galactopyranoside (CPRG) substrate
-
Nonidet P-40 lysis buffer
-
96-well microtiter plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed L6 cells into 96-well plates at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Infect the L6 cell monolayer with T. cruzi trypomastigotes at a parasite-to-cell ratio of 10:1.
-
After 2 hours of incubation, wash the plates to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of the test compounds and benznidazole.
-
Incubate the plates for 72 hours.
-
Remove the medium and add CPRG substrate dissolved in lysis buffer.
-
Incubate for 4 hours at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
Caption: Workflow for the in vitro T. cruzi amastigote activity assay.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol outlines the procedure for determining the cytotoxicity of the test compounds against a mammalian cell line (e.g., L6 cells) to calculate the selectivity index.
Materials:
-
L6 rat skeletal myoblast cells
-
RPMI-1640 medium supplemented with 10% FBS and 2 mM L-glutamine
-
Test compounds dissolved in DMSO
-
Resazurin solution
-
96-well microtiter plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed L6 cells into 96-well plates at a density of 2 x 10^4 cells/well.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the plates for 72 hours.
-
Add resazurin solution to each well and incubate for an additional 2-4 hours.
-
Measure the fluorescence (530 nm excitation, 590 nm emission) using a microplate reader.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
-
The Selectivity Index (SI) is calculated as: SI = IC50 in L6 cells / IC50 in parasites.[4]
Protocol 3: In Vivo Efficacy Study in a Murine Model of Acute Chagas Disease
This protocol describes a general procedure for evaluating the in vivo efficacy of promising compounds in a mouse model of acute T. cruzi infection.[2][3]
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
T. cruzi trypomastigotes (e.g., bioluminescent strain)
-
Test compound formulated in an appropriate vehicle
-
Benznidazole (reference drug)
-
Bioluminescence imaging system
Procedure:
-
Infect mice intraperitoneally with 10^4 blood trypomastigotes.[11]
-
Initiate treatment 3-5 days post-infection.
-
Administer the test compound and benznidazole (e.g., orally or intraperitoneally) daily for a specified duration (e.g., 5-10 days).[2][3] A control group should receive the vehicle only.
-
Monitor parasitemia levels in the blood at regular intervals using a hemocytometer or by bioluminescence imaging.
-
Monitor animal weight and general health throughout the experiment.
-
At the end of the treatment period, continue to monitor parasitemia to assess for relapse.
-
Efficacy is determined by the reduction in parasite load compared to the untreated control group.
Caption: General workflow for in vivo efficacy studies in a murine model.
Conclusion
The 3-nitro-1H-1,2,4-triazole scaffold represents a highly promising starting point for the development of novel antitrypanosomal agents. Numerous derivatives have demonstrated exceptional in vitro potency against T. cruzi and T. brucei, often surpassing the activity of the current reference drug, benznidazole.[1][4][5][6] Their parasite-specific activation via type I nitroreductase provides a strong rationale for their high selectivity. Further optimization of this chemical series, guided by the protocols outlined in this document, could lead to the identification of new clinical candidates for the treatment of Chagas disease and Human African Trypanosomiasis. In vivo studies have already identified several compounds with significant antichagasic activity at non-toxic doses, paving the way for further development.[2][3]
References
- 1. Novel 3-Nitro-1H-1,2,4-triazole-based Amides and Sulfonamides as Potential anti-Trypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Novel 3-Nitro-1H-1,2,4-triazole-based Aliphatic and Aromatic Amines as anti-Chagasic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides as potential antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of potent nitrotriazole-based antitrypanosomal agents: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design and Synthesis of Novel 3-Nitro-1 H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents: Evaluation of In Vitro Activity against Chagas Disease and Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. scielo.br [scielo.br]
Application Notes and Protocols: Spectroscopic Characterization of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid. This document includes representative data, detailed experimental protocols for spectral acquisition, and diagrams to illustrate key structural features and analytical workflows.
Introduction
This compound is a heterocyclic compound featuring a 1,2,4-triazole ring substituted with a nitro group and an acetic acid moiety. The unique electronic properties imparted by the nitro group and the acidic functionality make this molecule a subject of interest in medicinal chemistry and materials science. Spectroscopic techniques such as NMR and IR are fundamental for the structural elucidation and purity assessment of this compound. These methods provide unambiguous confirmation of the molecular structure by identifying the key functional groups and their connectivity.
Spectroscopic Data Presentation
The following tables summarize the expected quantitative NMR and IR spectroscopic data for this compound based on the analysis of its constituent functional groups and data from structurally related compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | Singlet | 1H | H-5 (Triazole ring proton) |
| ~5.4 | Singlet | 2H | CH₂ (Methylene protons) |
| ~13.5 | Broad Singlet | 1H | COOH (Carboxylic acid proton) |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | C=O (Carboxylic acid carbon) |
| ~155 | C-3 (Triazole ring carbon attached to NO₂) |
| ~145 | C-5 (Triazole ring carbon) |
| ~50 | CH₂ (Methylene carbon) |
Table 3: Key IR Absorption Bands (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1710 | Strong | C=O stretch (Carboxylic acid) |
| ~1550 | Strong | Asymmetric N-O stretch (Nitro group)[1][2] |
| ~1350 | Strong | Symmetric N-O stretch (Nitro group)[1][2] |
| ~1250 | Medium | C-N stretch (Triazole ring) |
| ~950 | Medium | O-H bend (Carboxylic acid) |
Experimental Protocols
Detailed methodologies for acquiring NMR and IR spectra of this compound are provided below.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tubes
-
NMR spectrometer (e.g., 500 MHz)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).
-
A longer acquisition time and a higher number of scans will be necessary compared to the ¹H spectrum.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Cleaning solvent (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition:
-
Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
Perform a baseline correction if necessary.
-
Label the significant absorption peaks.
-
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Visualizations
The following diagrams illustrate the spectroscopic analysis workflow and the correlation of the molecular structure with its expected spectral signals.
Caption: Workflow for the spectroscopic analysis of the target compound.
Caption: Correlation of functional groups with expected spectroscopic signals.
References
Application Notes and Protocols for Measuring the Detonation Velocity of Nitrotriazole-Based Explosives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The detonation velocity is a critical performance parameter of an explosive material, representing the speed at which the detonation shock wave propagates through the explosive. It is a key indicator of the explosive's energy, power, and brisance (shattering effect). For novel nitrotriazole-based explosives, accurate and reliable measurement of detonation velocity is essential for characterizing their performance and ensuring their suitability for specific applications. This document provides an overview of common measurement techniques and detailed protocols for their implementation.
Overview of Measurement Methods
Several methods are employed to measure the detonation velocity of explosives, each with its own advantages and limitations. The choice of method often depends on the physical state of the explosive, the required precision, and the available equipment. Key methods include:
-
Electrical Methods: These techniques rely on the ionization front of the detonation wave to short-circuit electrical probes (pins) placed at known intervals along the explosive charge. The time difference between the shorting of successive pins allows for the calculation of the detonation velocity. This is a robust and widely used method.[1][2]
-
Optical Fiber Methods: This modern approach uses optical fibers to detect the light emitted from the detonation front.[1] As the detonation wave propagates along the explosive, it sequentially destroys the fibers, and the time-stamped light signals are recorded. This method offers high precision and spatial resolution.[3]
-
High-Speed Photography: This method involves capturing the detonation event with a high-speed streak or framing camera.[1][4] By imaging the explosive charge against a calibrated background, the progression of the detonation front can be tracked over time to determine its velocity.
-
Dautriche Method: A classic and relatively simple method that compares the detonation velocity of the test explosive to that of a calibrated detonating cord.[5][6] It is particularly useful for field measurements where sophisticated electronic equipment may not be available.
-
Continuous Methods: Techniques like Time Domain Reflectometry (TDR) and Chirped Fiber Bragg Grating (CFBG) sensors allow for a continuous measurement of the detonation velocity along the length of the explosive charge, revealing subtle variations.[7][8]
-
Photonic Doppler Velocimetry (PDV): An advanced laser interferometry technique that provides high-resolution measurements of the detonation velocity and pressure.[9]
Experimental Protocols
Below are detailed protocols for two common methods: the Electrical Contact Pin Method and the Optical Fiber Method.
Protocol 1: Electrical Contact Pin Method
This method measures the average detonation velocity between two points by recording the time it takes for the detonation front to travel a known distance.
A. Materials and Equipment:
-
Test explosive charge (e.g., cast, pressed, or powdered nitrotriazole compound)
-
Cylindrical tube or "rate stick" to contain the explosive[4]
-
Detonator and booster charge
-
Electrical contact pins (ionization probes)
-
High-speed digital oscilloscope or chronometer
-
Coaxial cables
-
Power supply
-
Firing system
-
Blast chamber or appropriate test site
B. Experimental Procedure:
-
Charge Preparation:
-
Carefully load the nitrotriazole-based explosive into the cylindrical tube to the desired density. Ensure the charge is uniform.
-
Drill holes at precise, predetermined locations along the length of the tube for the insertion of the contact pins. The distance between the pins is the measurement baseline (L). A typical baseline is 100 mm.[6]
-
-
Probe Installation:
-
Insert the electrical contact pins into the pre-drilled holes, ensuring they are flush with the inner wall of the tube and in direct contact with the explosive charge.
-
Connect each pin to a channel of the high-speed oscilloscope using coaxial cables.
-
-
Circuit Setup:
-
Create a simple circuit where the detonation front acts as a switch. When the ionized gas from the detonation front reaches a pin, it closes the circuit, generating a voltage pulse.
-
-
Detonation and Data Acquisition:
-
Place the prepared charge in the blast chamber.
-
Initiate the explosive charge from one end using a detonator and, if necessary, a booster charge.
-
The oscilloscope will record the voltage pulses as the detonation wave sequentially triggers each contact pin.
-
-
Data Analysis:
-
Measure the time interval (Δt) between the rising edges of the pulses from the successive pins on the oscilloscope trace.
-
Calculate the detonation velocity (D) using the formula: D = L / Δt where L is the distance between the pins and Δt is the time interval.
-
Protocol 2: Optical Fiber Method
This method utilizes the intense light generated at the detonation front to determine the detonation velocity. It is highly precise and can be configured for multiple measurement points.
A. Materials and Equipment:
-
Test explosive charge
-
Container for the explosive
-
Detonator and booster charge
-
Bare optical fibers (e.g., 1 mm diameter PMMA)[1]
-
Fast photodiodes or photodetectors
-
High-speed digital oscilloscope or data acquisition system
-
Firing system
-
Blast chamber or appropriate test site
B. Experimental Procedure:
-
Charge Preparation:
-
Prepare the explosive charge in a suitable container.
-
Drill small, precisely located holes through the container and into the explosive charge at known distances.
-
-
Optical Fiber Installation:
-
Insert the bare ends of the optical fibers into the holes so they are in direct contact with the explosive. The distance between the fibers (L) serves as the measurement baseline.
-
Connect the other end of each optical fiber to a fast photodiode.
-
-
System Setup:
-
Connect the output of each photodiode to a channel on the high-speed oscilloscope. The photodiode will convert the light pulse from the detonation into an electrical signal.
-
-
Detonation and Data Acquisition:
-
Position the charge in the test area.
-
Initiate the detonation.
-
As the detonation front reaches each fiber, it will transmit an intense flash of light to the photodiode, which is recorded as a sharp pulse by the oscilloscope.
-
-
Data Analysis:
-
Determine the time interval (Δt) between the onsets of the light pulses from consecutive fibers.
-
Calculate the detonation velocity (D) using the formula: D = L / Δt
-
Data Presentation: Detonation Velocities of Nitrotriazole-Based Explosives
The following table summarizes the detonation velocities for several nitrotriazole-based compounds as reported in the literature.
| Explosive Compound | Abbreviation | Test Density (g/cm³) | Detonation Velocity (m/s) |
| 5-nitro-1,2-dihydro-3H-1,2,4-triazol-3-one | NTO | 1.9 | 8,500 |
| 3,3′-dinitro-5,5′-bis-1,2,4-triazole-1,1′-diol and its salts | - | Not Specified | 8,102 – 9,087 |
| 3-amino-5-nitro-1H-1,2,4-triazole | ANTA | 1.84 | 8,760 |
| N-(2,4,6-trinitrophenyl)-1H-1,2,4-triazol-3-amine | - | Not Specified | 7,590 - 7,700 |
| 3,6,7-triamino-7H-[1][5][10]triazolo[4,3-b][1][5][10]triazole | TATOT | 1.83 | 8,860 |
Note: Detonation velocity is highly dependent on the charge density and confinement. The values presented are as reported in the cited literature.[11][12][13][14]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for measuring the detonation velocity of an explosive using either the contact pin or optical fiber method.
Caption: Workflow for detonation velocity measurement.
References
- 1. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 2. researchgate.net [researchgate.net]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. nmt.edu [nmt.edu]
- 5. Detonation velocity - Wikipedia [en.wikipedia.org]
- 6. journal-atm.org [journal-atm.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Development of a Shock and Detonation Velocity Measurement System Using Chirped Fiber Bragg Gratings [mdpi.com]
- 9. Research and Development of High-performance Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Insensitive High-Energy Density Materials Based on Azazole-Rich Rings: 1,2,4-Triazole N-Oxide Derivatives Containing Isomerized Nitro and Amino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nitrotriazolone - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, which typically proceeds in two main stages: N-alkylation of 3-nitro-1H-1,2,4-triazole to form an ester intermediate, followed by hydrolysis to the final carboxylic acid product.
Stage 1: N-Alkylation of 3-nitro-1H-1,2,4-triazole
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | - Inactive alkylating agent (e.g., ethyl chloroacetate).- Inappropriate base or solvent.- Reaction temperature is too low. | - Check the purity and reactivity of the alkylating agent.- Use a stronger base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in an anhydrous aprotic solvent like THF or DMF.[1]- Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS. |
| Low yield of the desired N1-isomer and formation of multiple products (regioselectivity issue) | The N-alkylation of 3-nitro-1,2,4-triazole can occur at the N1, N2, and N4 positions, leading to a mixture of isomers. The ratio of these isomers is influenced by the reaction conditions. | - Optimize the base and solvent system: The choice of base and solvent significantly impacts regioselectivity. Anhydrous conditions with a non-nucleophilic organic base like DBU in THF have been reported to favor N1-alkylation for 1,2,4-triazoles.[1]- Consider alternative alkylating agents: While ethyl chloroacetate is common, other haloacetates with different leaving groups (e.g., bromo or iodo) might alter the isomer ratio.- Microwave-assisted synthesis: The use of microwave irradiation in combination with ionic liquids has been shown to improve regioselectivity in the alkylation of 1,2,4-triazoles.[2] |
| Formation of di-alkylated or other side products | - Use of an excess of the alkylating agent.- The reaction temperature is too high or the reaction time is too long. | - Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent.[1]- Carefully control the reaction temperature and monitor its progress to avoid prolonged reaction times after the consumption of the starting material. |
| Difficulty in separating the N1-isomer from other regioisomers | N1 and N2 isomers often have similar polarities, making their separation by standard column chromatography challenging. | - Optimize column chromatography: Use a high-quality silica gel and test various solvent systems with different polarities. A gradient elution may be necessary.- High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can be employed.[1]- Alternative purification methods: Depending on the physical properties of the isomers, techniques like fractional crystallization or distillation under reduced pressure might be effective. |
Stage 2: Hydrolysis of Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete hydrolysis | - Insufficient amount of base or acid.- Reaction time is too short or the temperature is too low. | - Increase the equivalents of the hydrolyzing agent (e.g., LiOH, NaOH, or HCl).- Extend the reaction time and/or increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS until the ester starting material is fully consumed. |
| Degradation of the product (e.g., decarboxylation) | - Harsh reaction conditions (e.g., excessively high temperatures or prolonged exposure to strong acid/base). | - Use milder hydrolysis conditions, such as lithium hydroxide in a mixture of methanol and water at room temperature.- Carefully neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product and minimize its solubility in the aqueous phase. |
| Difficulty in isolating the final product | The product is a zwitterionic compound, which can be highly soluble in the aqueous reaction medium. | - After hydrolysis, carefully adjust the pH of the solution to the isoelectric point of the carboxylic acid to induce precipitation.- If the product remains in solution, consider extraction with a suitable organic solvent after saturating the aqueous phase with a salt like sodium chloride.- Lyophilization (freeze-drying) of the aqueous solution can be an effective method for isolating water-soluble products. |
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the N-alkylation of 3-nitro-1H-1,2,4-triazole?
A1: The N-alkylation of 3-nitro-1,2,4-triazole typically yields a mixture of isomers, with the N1-substituted product being the major isomer in many cases. The nitro group at the 3-position influences the electron density of the triazole ring, generally favoring alkylation at the N1 position. Studies on the alkylation of 3-nitro-1,2,4-triazole with bifunctional agents have shown a high preference for N1 substitution, with isomer ratios of N(1),N'(1) to other isomers being as high as 85.7:14.3.[3] However, the exact ratio can vary significantly depending on the alkylating agent, solvent, base, and temperature.
Q2: Which analytical techniques are best for confirming the structure of the correct N1-isomer?
A2: A combination of spectroscopic techniques is recommended:
-
NMR Spectroscopy (¹H, ¹³C, and 2D NMR): This is the most powerful tool for distinguishing between N-alkylated isomers. Techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can help in unambiguously determining the point of attachment of the alkyl group to the triazole ring.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Single-Crystal X-ray Diffraction: This provides definitive structural proof if a suitable crystal can be obtained.
Q3: Are there any alternative synthetic routes to this compound?
A3: While the N-alkylation of 3-nitro-1H-1,2,4-triazole is the most direct approach, alternative strategies could involve the construction of the triazole ring from a precursor that already contains the acetic acid moiety. However, these multi-step syntheses are often more complex and may result in lower overall yields.
Data Presentation
Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of 3-Nitro-1,2,4-triazole (Illustrative Data)
| Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Isomer Ratio (Approximate) | Overall Yield (%) | Reference |
| Dichloro-diethyl ether | Alkali | Aqueous | Not specified | N(1),N'(1) is the major product | High conversion | [3] |
| Dinitroxy-diethyl ether | Alkali | Aqueous | Not specified | N(1),N'(1) is the major product | High conversion | [3] |
| Epichlorohydrin polymers | Base | Not specified | Not specified | Nonselective (N1 and N2 isomers formed) | 9.6-11.3% of N2 isomer | [3] |
Note: Data is based on analogous reactions and serves to illustrate the impact of reaction conditions. Specific yields for the target synthesis may vary.
Experimental Protocols
Protocol 1: Synthesis of Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate (General Procedure)
This protocol is based on the general principles of N-alkylation of nitro-substituted azoles.
-
Preparation: To a solution of 3-nitro-1H-1,2,4-triazole (1.0 eq) in an anhydrous solvent such as acetonitrile or DMF, add a base (1.1-1.5 eq). Suitable bases include potassium carbonate (K₂CO₃) or an organic base like DBU.
-
Reaction: Stir the mixture at room temperature for 30 minutes. To this suspension, add ethyl chloroacetate (1.1 eq) dropwise.
-
Heating and Monitoring: Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Remove the solvent under reduced pressure.
-
Purification: The crude product, which may contain a mixture of N1 and N2 isomers, can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to isolate the desired N1-isomer.
Protocol 2: Hydrolysis of Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
-
Hydrolysis: Dissolve the purified ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate (1.0 eq) in a mixture of methanol and water. Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS until all the starting material has been consumed.
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Isolation: Remove the methanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify with a dilute solution of hydrochloric acid (e.g., 1M HCl) to a pH of approximately 2-3.
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Purification: The precipitated this compound can be collected by filtration, washed with cold water, and dried under vacuum.
Visualizations
References
Technical Support Center: Purification of Crude (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the purity of my crude this compound?
A1: A preliminary purity assessment can be performed using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a polar mobile phase is recommended. The presence of multiple spots indicates impurities. For a more quantitative analysis, HPLC is the preferred method.
Q2: What are the most common impurities I might encounter?
A2: Common impurities can include unreacted starting materials such as 3-nitro-1H-1,2,4-triazole, reagents from the synthesis, and potential side-products. Positional isomers, where the acetic acid moiety is attached to a different nitrogen on the triazole ring, are also a possibility. Depending on the reaction conditions, hydrolysis of the nitro group or decarboxylation of the acetic acid moiety could lead to other byproducts.
Q3: Which purification technique is most suitable for this compound?
A3: The choice of purification technique depends on the nature and quantity of the impurities.
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Recrystallization is often effective for removing small amounts of impurities if a suitable solvent is found.
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Acid-base extraction is a powerful technique to separate the acidic product from neutral or basic impurities.
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Column chromatography is useful for separating compounds with different polarities and can be effective for removing isomers and other closely related impurities.
Q4: My compound appears as a persistent oil and will not crystallize. What should I do?
A4: "Oiling out" can occur if the compound is impure or if the cooling process during recrystallization is too rapid. First, ensure your compound is reasonably pure by another method like acid-base extraction. If it persists, try dissolving the oil in a minimal amount of a good solvent and adding a poor solvent (anti-solvent) dropwise at an elevated temperature until turbidity appears, then allow it to cool slowly. Seeding with a pure crystal, if available, can also induce crystallization.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Solution is not saturated (too much solvent).- Compound is highly soluble in the chosen solvent at all temperatures. | - Evaporate some of the solvent to concentrate the solution.- Add an anti-solvent (a solvent in which the compound is poorly soluble) to induce precipitation.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).- Scratch the inside of the flask with a glass rod to create nucleation sites. |
| "Oiling Out" Instead of Crystallizing | - Presence of significant impurities.- The melting point of the compound is lower than the boiling point of the solvent.- Cooling rate is too fast. | - Purify the crude material first by another method (e.g., acid-base extraction).- Use a solvent system with a lower boiling point.- Allow the solution to cool to room temperature slowly before further cooling in an ice bath. |
| Poor Recovery of Pure Product | - The compound has significant solubility in the cold solvent.- Too much solvent was used for washing the crystals. | - Minimize the amount of hot solvent used to dissolve the crude product.- Cool the crystallization mixture for a longer period or to a lower temperature.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in Crystals | - Impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Perform a second recrystallization. |
Acid-Base Extraction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Layers/Emulsion Formation | - Vigorous shaking of the separatory funnel.- High concentration of the compound. | - Gently invert the separatory funnel for mixing instead of vigorous shaking.- Allow the mixture to stand for a longer period.- Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase. |
| Low Recovery of Product After Neutralization | - Incomplete extraction into the aqueous basic solution.- Incomplete precipitation after acidification.- The product has some solubility in the acidic aqueous solution. | - Perform multiple extractions with the basic solution.- Ensure the pH of the aqueous layer is sufficiently acidic (pH 1-2) after neutralization by checking with pH paper.- If the product does not precipitate, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate). |
| Product Precipitates During Extraction | - The salt of the compound is not fully soluble in the aqueous phase. | - Add more water to the aqueous phase.- Use a more dilute basic solution for the extraction. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound Does Not Move from the Origin (Rf = 0) | - The mobile phase is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. |
| Compound Runs with the Solvent Front (Rf = 1) | - The mobile phase is too polar. | - Decrease the polarity of the eluent. For example, decrease the percentage of methanol in a dichloromethane/methanol mixture. |
| Streaking or Tailing of the Spot/Peak | - The compound is interacting too strongly with the stationary phase (e.g., silica gel, which is acidic).- The sample is overloaded on the column. | - Add a small amount of acetic acid to the mobile phase to suppress the ionization of the carboxylic acid.- Use a less polar stationary phase like alumina.- Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. |
| Poor Separation of Product from Impurities | - The polarity difference between the product and impurities is small. | - Use a shallower solvent gradient during elution.- Try a different stationary phase or a different solvent system. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
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Solvent Selection: Test the solubility of the crude this compound in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A mixture of solvents can also be effective. Based on the polar nature of the compound, solvents like water, ethanol, or mixtures such as ethanol/water or ethyl acetate/hexane are good starting points.
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude material until it is completely dissolved.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).
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Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
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Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Acid-Base Extraction
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Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.
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Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate. Shake the funnel gently, venting frequently to release any pressure from CO2 evolution.
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Separation: Allow the layers to separate. The deprotonated this compound will be in the aqueous layer as its sodium salt. Drain the lower aqueous layer into a clean flask.
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Repeat Extraction: Repeat the extraction of the organic layer with the basic solution to ensure all the acidic product is transferred to the aqueous phase. Combine the aqueous extracts.
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Backwash (Optional): Wash the combined aqueous extracts with a small amount of fresh organic solvent to remove any trapped neutral impurities.
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Neutralization: Cool the aqueous solution in an ice bath and slowly add a strong acid, such as concentrated HCl, until the solution is acidic (test with pH paper). The purified this compound should precipitate out.
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Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Estimated)
| Solvent | Solubility at 25°C | Solubility at Boiling Point |
| Water | Sparingly Soluble | Soluble |
| Ethanol | Soluble | Very Soluble |
| Methanol | Soluble | Very Soluble |
| Ethyl Acetate | Slightly Soluble | Soluble |
| Dichloromethane | Insoluble | Sparingly Soluble |
| Hexane | Insoluble | Insoluble |
| Acetone | Soluble | Very Soluble |
Table 2: Typical Results for Purification Methods
| Purification Method | Typical Purity | Typical Yield | Notes |
| Recrystallization (Ethanol/Water) | >98% | 70-85% | Effective for removing minor, less polar impurities. |
| Acid-Base Extraction | >99% | 80-95% | Excellent for removing neutral and basic impurities. |
| Column Chromatography (Silica Gel, DCM/MeOH gradient) | >99.5% | 60-80% | Useful for separating isomers and impurities with similar polarity. |
Visualizations
Caption: General experimental workflows for purification.
Caption: Troubleshooting decision-making flow.
Technical Support Center: Managing Polymorphism in 3-Nitro-1,2,4-Triazole (3-NT) Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of 3-nitro-1,2,4-triazole (3-NT).
Frequently Asked Questions (FAQs)
Q1: What are the known polymorphs of 3-nitro-1,2,4-triazole (3-NT)?
A1: 3-nitro-1,2,4-triazole is known to exist in two different polymorphic forms: Form I and Form II.[1][2][3]
Q2: What are the crystal structures of Form I and Form II?
A2: Form I crystallizes in the tetragonal space group P4₁2₁2, while Form II crystallizes in the monoclinic space group P2₁/c.[1][2][3]
Q3: Which polymorph is more stable?
A3: Form II is more stable at ambient temperatures. However, Form I is the more stable form at higher temperatures.[1] Form II undergoes an irreversible phase transition to Form I at approximately 98 °C.[1][2][3]
Q4: What are the key differences in the properties of Form I and Form II?
A4: Form II has a higher density and better detonation properties compared to Form I. Specifically, Form II exhibits a higher detonation velocity and pressure, making it a more powerful energetic material.[1] It also has low sensitivity to impact, friction, and electrostatic discharge, which makes it a promising candidate for an insensitive explosive.[1][2][3]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the crystallization of 3-NT.
Problem 1: I obtained Form I, but I was trying to crystallize the more stable Form II.
Possible Causes:
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High Crystallization Temperature: Crystallizing at a temperature close to or above the transition temperature (98 °C) will favor the formation of Form I.
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Inappropriate Solvent System: Some solvents or solvent mixtures may preferentially yield Form I, even at ambient temperatures.
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Rapid Evaporation: Fast solvent evaporation can sometimes lead to the formation of the less stable polymorph.
Solutions:
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Control the Temperature: Ensure the crystallization process is conducted well below the 98 °C transition temperature. Room temperature or slightly below is recommended for obtaining Form II.
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Select the Right Solvent: Recrystallization from a mixture of methanol and ethyl acetate has been reported to yield Form II.[1] Commercially available 3-NT is often Form II.[1]
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Slow Down the Crystallization: Employ slow evaporation techniques. Cover the crystallization vessel with a watch glass or perforated parafilm to reduce the rate of solvent removal.
Problem 2: The obtained crystals are small, needle-like, or of poor quality.
Possible Causes:
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High Supersaturation: A high level of supersaturation can lead to rapid nucleation and the formation of many small crystals.
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Fast Cooling: Rapidly cooling the solution does not allow sufficient time for larger, well-defined crystals to form.
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Impurities: The presence of impurities can inhibit crystal growth and affect the crystal habit.
Solutions:
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Optimize Supersaturation: Start with a solution that is just saturated at a slightly elevated temperature and allow it to cool slowly.
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Control the Cooling Rate: Insulate the crystallization flask to slow down the cooling process. A programmable cooling bath can also be used for precise control.
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Purify the Starting Material: If impurities are suspected, consider purifying the 3-NT sample before crystallization, for example, by performing a preliminary recrystallization or using column chromatography.
Problem 3: The crystallization yield is very low.
Possible Causes:
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Incomplete Crystallization: The compound may still be largely dissolved in the mother liquor.
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Washing with an Inappropriate Solvent: Washing the crystals with a solvent in which they are highly soluble will lead to significant product loss.
Solutions:
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Maximize Crystal Recovery: After the initial filtration, cool the mother liquor to a lower temperature (e.g., in an ice bath) to induce further crystallization.
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Optimize the Washing Step: Wash the collected crystals with a small amount of a cold solvent in which 3-NT has low solubility.
Quantitative Data
The following table summarizes key quantitative data for the two polymorphs of 3-NT.
| Property | Form I | Form II |
| Crystal System | Tetragonal | Monoclinic |
| Space Group | P4₁2₁2 | P2₁/c |
| Density (g cm⁻³) | 1.727 | 1.797 |
| Transition to Form I (°C) | N/A | ~98 |
| Decomposition Temperature (°C) | 217 | 217 (after conversion to Form I) |
| Detonation Velocity (Vdet, m s⁻¹) | 7947 | 8213 |
| Detonation Pressure (PC-J, GPa) | 25.4 | 27.45 |
| Impact Sensitivity (IS, J) | > 40 | > 40 |
| Friction Sensitivity (FS, N) | > 360 | > 360 |
| Electrostatic Discharge (ESD, J) | > 29 | 29 |
Experimental Protocols
Protocol 1: Crystallization of 3-NT Form II
This protocol is designed to yield the more stable Form II of 3-nitro-1,2,4-triazole.
Materials:
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3-nitro-1,2,4-triazole (commercial grade, confirmed to be Form II by PXRD is a good starting point)[1]
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Methanol (HPLC grade)
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Ethyl acetate (HPLC grade)
Procedure:
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Dissolve 3-nitro-1,2,4-triazole in a 1:1 mixture of methanol and ethyl acetate at room temperature until a saturated solution is obtained.
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Filter the solution to remove any insoluble impurities.
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Cover the crystallization vessel (e.g., a beaker or an Erlenmeyer flask) with a watch glass.
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Allow the solvent to evaporate slowly at ambient temperature over several days.
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Once a sufficient quantity of crystals has formed, collect them by vacuum filtration.
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Wash the crystals with a small amount of cold ethyl acetate.
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Dry the crystals under vacuum.
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Characterize the obtained polymorph using techniques such as Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm it is Form II.
Protocol 2: Inducing Phase Transition from Form II to Form I
This protocol describes how to convert Form II to Form I.
Materials:
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3-nitro-1,2,4-triazole (Form II)
Procedure:
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Place a sample of 3-NT Form II in a sample holder suitable for heating (e.g., a DSC pan or a variable temperature PXRD stage).
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Heat the sample to a temperature above 98 °C (e.g., 110 °C).
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Hold the sample at this temperature for a short period to ensure complete conversion. The transition is irreversible.[1]
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Cool the sample back to room temperature.
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The resulting material will be Form I. This can be confirmed by PXRD and DSC analysis. DSC analysis of Form I will show a single exothermic decomposition peak around 217 °C, whereas Form II will show an initial exothermic peak around 98 °C corresponding to the phase transition, followed by the decomposition peak.[1]
Visualizations
The following diagrams illustrate the relationship between the two polymorphs and the experimental workflows.
References
Technical Support Center: Synthesis of Nitrotriazole Derivatives
Welcome to the technical support center for the synthesis of nitrotriazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of nitrotriazole derivatives.
Problem 1: Formation of Isomeric Mixtures during N-Alkylation or N-Nitration
Question: My reaction is producing a mixture of N-substituted regioisomers. How can I improve the selectivity for the desired isomer?
Answer: The formation of isomeric mixtures is a common challenge in the chemistry of triazoles due to the presence of multiple nitrogen atoms that can be alkylated or nitrated. The regioselectivity of these reactions is highly dependent on the reaction conditions.
Probable Causes and Solutions:
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Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the ratio of N-1, N-2, and N-4 substituted products.
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Base: The nature of the counter-ion in the salt of the nitrotriazole can affect the site of alkylation. Experiment with different bases (e.g., NaH, K₂CO₃, Cs₂CO₃) to alter the nucleophilicity of the different nitrogen atoms.
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Solvent: The polarity of the solvent can influence which nitrogen atom is more accessible for substitution. A systematic screening of solvents with varying polarities (e.g., DMF, acetonitrile, THF, dioxane) is recommended.
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Temperature: Lowering the reaction temperature can sometimes favor the formation of a specific isomer by reducing the energy available for the reaction to proceed via higher activation energy pathways leading to other isomers.[1]
-
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Nature of the Electrophile: The steric bulk and electronic properties of the alkylating or nitrating agent can influence the regioselectivity. Bulkier electrophiles may preferentially react at the most sterically accessible nitrogen atom.
Quantitative Data on Isomer Ratios:
The following table summarizes the observed isomer ratios in the alkylation of 3-nitro-1,2,4-triazole with bifunctional agents, highlighting the impact of the starting triazole on the product distribution.[2]
| Starting Nitrotriazole | N(1),N'(1)-Isomer (%) | N(1),N'(2)-Isomer (%) | N(2),N'(2)-Isomer (%) |
| 3-nitro-1,2,4-triazole | 82.0-85.7 | 7.7-9.9 | 6.6-8.1 |
| 5-methyl-3-nitro-1,2,4-triazole | 76.9-79.8 | 10.1-11.4 | 10.1-11.7 |
Experimental Protocol for Regioselective Synthesis:
For the synthesis of 1,4-disubstituted 1,2,3-triazoles, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly regioselective method.[3] In contrast, Ruthenium-catalyzed reactions can favor the formation of 1,5-disubstituted triazoles.[4]
Workflow for Troubleshooting Isomer Formation:
Caption: Troubleshooting workflow for addressing the formation of isomeric mixtures.
Problem 2: Unwanted Dimroth Rearrangement
Question: My reaction is yielding a rearranged triazole isomer. How can I suppress the Dimroth rearrangement?
Answer: The Dimroth rearrangement is an isomerization of triazoles where an endocyclic nitrogen atom and an exocyclic nitrogen-containing substituent switch places.[5][6] This rearrangement is often driven by the formation of a thermodynamically more stable isomer and can be catalyzed by acid, base, or heat.[7][8]
Probable Causes and Solutions:
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Acidic or Basic Conditions: The rearrangement is often facilitated by protonation or deprotonation of the triazole ring.
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pH Control: Maintain a neutral pH throughout the reaction and work-up to minimize acid or base catalysis.
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Reagent Choice: Avoid strong acids or bases if the rearrangement is observed. Consider using milder reagents or buffered solutions.
-
-
Elevated Temperatures: Higher temperatures can provide the activation energy needed for the rearrangement to occur.
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Temperature Optimization: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Microwave heating, which can offer precise temperature control and shorter reaction times, may be beneficial in some cases.[7]
-
-
Substituent Effects: The electronic nature of the substituents on the triazole ring can influence the propensity for rearrangement. Electron-withdrawing groups can make the ring more susceptible to the nucleophilic attack that initiates the rearrangement.[7]
Logical Diagram of Dimroth Rearrangement:
Caption: Logical flow of the Dimroth rearrangement process.
Problem 3: Ring-Opening Side Reactions
Question: I am observing byproducts that suggest the triazole ring is opening. How can I prevent this?
Answer: The triazole ring, while generally stable, can undergo ring-opening under certain conditions, especially in the presence of strong nucleophiles or under harsh reaction conditions.
Probable Causes and Solutions:
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Strong Nucleophiles: Highly reactive nucleophiles can attack the carbon atoms of the triazole ring, leading to cleavage.
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Nucleophile Choice: If possible, use a milder or less nucleophilic reagent.
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Protecting Groups: Consider protecting sensitive functional groups on the triazole ring to prevent intramolecularly-induced ring-opening.
-
-
Reaction Temperature: High temperatures can promote ring-opening reactions.
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Temperature Control: Perform the reaction at a lower temperature to disfavor the ring-opening pathway.
-
-
Solvent Effects: The solvent can play a role in stabilizing intermediates that lead to ring-opening.
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Solvent Screening: Experiment with different solvents to find one that minimizes the formation of ring-opened byproducts.
-
Experimental Workflow to Minimize Ring-Opening:
Caption: Workflow to mitigate unwanted ring-opening side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of 3-nitro-1,2,4-triazol-5-one (NTO)?
A1: In the synthesis of NTO, potential side reactions include the formation of an unstable N-nitro intermediate which can isomerize to the desired C-nitro product (NTO) during purification.[9] Further nitration to form dinitro derivatives is also a possibility, though often not observed under standard conditions.[9] Additionally, acidic impurities from the starting materials, such as hydrochloric acid from semicarbazide hydrochloride, can be present in the crude product.[9][10]
Q2: How can I control the regioselectivity of nitration on a triazole ring?
A2: Controlling the regioselectivity of nitration can be challenging. The position of nitration is influenced by the existing substituents on the triazole ring, which direct the incoming nitro group. For example, in 2-methyl-2H-1,2,3-triazole, the N2-methyl group directs nitration to the C5 position.[11] The choice of nitrating agent (e.g., nitric acid, mixed acid) and reaction temperature are also critical factors.[11] Lower temperatures often favor the formation of a specific isomer.[1]
Q3: What is the Dimroth rearrangement and when should I be concerned about it?
A3: The Dimroth rearrangement is an isomerization reaction where an endocyclic and an exocyclic nitrogen atom in a triazole ring switch places.[5][6] You should be concerned about this rearrangement when your synthesis involves heating, or acidic or basic conditions, especially if your triazole has an amino or imino substituent.[7][8] The rearrangement is driven by the formation of a more thermodynamically stable isomer.[7]
Q4: Are there any "green" or more environmentally friendly methods for synthesizing nitrotriazoles?
A4: Research into greener synthetic methods is ongoing. The use of water as a solvent, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of catalyst systems that can be recycled are all areas of active investigation in triazole synthesis.[12] For example, some cycloaddition reactions to form triazoles can be performed in water, which is a significant improvement over traditional organic solvents.[13]
Q5: How can I purify my nitrotriazole derivative if I have a mixture of isomers?
A5: If you have a mixture of isomers, purification can often be achieved through column chromatography on silica gel.[14] The choice of eluent is critical and may require some optimization. Recrystallization can also be an effective method for separating isomers if they have sufficiently different solubilities in a particular solvent system.[14] In some cases, preparative HPLC may be necessary for the separation of very similar isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 6. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. starchemistry888.com [starchemistry888.com]
- 8. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. EP0585235A1 - Method for producing 3-nitro-1,2,4-triazol-5-one (nto) - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. eprints.utar.edu.my [eprints.utar.edu.my]
- 13. Regioselective synthesis of 1,2,3-triazole derivatives via 1,3-dipolar cycloaddition reactions in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for the Nitration of Triazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of triazoles. The following information is designed to address specific issues that may be encountered during experimentation, offering practical guidance to optimize reaction conditions and ensure safe and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common nitrating agents for triazoles?
A1: The most common method for the nitration of triazoles is the use of a "mixed acid" solution, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[1] This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the nitration reaction.[2][3] Alternative nitrating agents that may offer milder reaction conditions or different selectivity include:
-
Acetyl nitrate: Can be used with a solid acid catalyst.[4]
-
N-Nitrosaccharin: Allows for nitration under acid-free conditions.[5]
-
Guanidine nitrate and nitroguanidine: Can be used in the presence of a strong acid catalyst.[6]
Q2: How can I control the regioselectivity of the nitration reaction?
A2: Controlling regioselectivity in the nitration of triazoles is a significant challenge due to the presence of multiple nitrogen atoms that can be protonated or act as directing groups. Several factors influence the position of nitration:
-
Steric and Electronic Effects: The existing substituents on the triazole ring play a crucial role. Electron-donating groups can activate the ring, while electron-withdrawing groups deactivate it, influencing the position of the incoming nitro group.[7][8] The steric hindrance of bulky substituents can also direct the nitration to less hindered positions.[9]
-
Reaction Temperature: Lowering the reaction temperature can often favor the formation of a specific isomer.[10]
-
Choice of Nitrating Agent and Solvent: The use of milder or bulkier nitrating agents can sometimes improve regioselectivity.[10] The solvent can also influence the outcome of the reaction.
Q3: What are the primary safety concerns when performing nitration of triazoles?
A3: Nitration reactions are inherently hazardous and must be conducted with extreme caution. Key safety considerations include:
-
Exothermic Reactions: Nitration reactions are highly exothermic and can lead to thermal runaway if not properly controlled.[10] It is crucial to maintain strict temperature control, often using an ice bath, and to add the nitrating agent slowly.
-
Explosive and Thermally Sensitive Products: Nitro-triazoles are often energetic materials that can be thermally sensitive and may decompose exothermically or explosively.[10] Avoid excessive heating and handle the products with care.
-
Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are highly corrosive and toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
Q4: How can I purify the resulting nitrotriazole isomers?
A4: The separation of regioisomers of nitrotriazoles can be challenging. Common purification techniques include:
-
Fractional Crystallization: This method relies on differences in the solubility of the isomers in a particular solvent system.
-
Chromatography: Column chromatography using silica gel or other stationary phases can be effective for separating isomers with different polarities.
-
Acid-Base Extraction: If the isomers have different pKa values, they can sometimes be separated by extraction with acidic or basic aqueous solutions.[11]
Q5: How do I confirm the structure and regiochemistry of my nitrated triazole product?
A5: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the characterization of nitrotriazole regioisomers.[12][13] 1H and 13C NMR can provide initial information, but 15N NMR can be particularly useful for unambiguously determining the position of the nitro group on the triazole ring.[14] Two-dimensional NMR techniques, such as HMBC and HSQC, can also help in elucidating the connectivity of the molecule.[15] Single-crystal X-ray diffraction, when suitable crystals can be obtained, provides definitive structural confirmation.
Troubleshooting Guides
Problem 1: Low or No Yield of Nitrated Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Ensure vigorous stirring to promote proper mixing of reagents.[10] - Extend the reaction time.[10] - Verify that the reaction temperature is maintained at the optimal level.[10] |
| Degradation of Starting Material or Product | - Check the quality and purity of the starting triazole. - Avoid excessive temperatures that could lead to decomposition of the starting material or the nitrated product.[10] |
| Incorrect Stoichiometry of Reagents | - Carefully verify the molar ratios of the triazole, nitric acid, and sulfuric acid. |
| Issues with Nitrating Agent | - For mixed acid nitrations, ensure that concentrated acids are used. - If using an alternative nitrating agent, verify its purity and activity. |
Problem 2: Poor Regioselectivity / Formation of Multiple Isomers
| Possible Cause | Suggested Solution |
| High Reaction Temperature | - Control the reaction temperature carefully; lower temperatures often favor the formation of a specific isomer.[10] |
| Inappropriate Nitrating Agent | - Consider using a milder or sterically bulkier nitrating agent to improve selectivity.[10] |
| Solvent Effects | - Experiment with different reaction solvents, as they can influence the isomer ratio.[10] |
| Substituent Effects | - The inherent electronic and steric properties of the substituents on the starting triazole will direct nitration. Consider if a different starting isomer is needed to achieve the desired product.[10] |
Problem 3: Over-nitration of the Triazole Ring
| Possible Cause | Suggested Solution |
| Excess Nitrating Agent | - Use a stoichiometric amount of the nitrating agent.[10] |
| Rapid Addition of Nitrating Agent | - Add the nitrating agent slowly to the reaction mixture to control the reaction rate and temperature.[10] |
| High Reaction Temperature | - Maintain a lower reaction temperature to disfavor multiple nitrations. |
Problem 4: Product Does Not Precipitate Upon Quenching
| Possible Cause | Suggested Solution |
| Product is Soluble in the Quenching Medium | - Instead of relying on precipitation, extract the product from the neutralized aqueous mixture with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).[16] |
| Low Product Concentration | - If the yield is very low, the product may not reach a high enough concentration to precipitate. Focus on optimizing the reaction yield first. |
| Incorrect pH After Neutralization | - Ensure the aqueous mixture is neutralized to the appropriate pH to minimize the solubility of the product. |
Data Presentation
Table 1: Typical Reaction Conditions for the Nitration of Substituted Triazoles
| Triazole Substrate | Nitrating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Methyl-2H-1,2,3-triazole | Fuming HNO₃ / H₂SO₄ | - | 0-5 then RT | 2 | 98 | [16] |
| Aryl-1,2,4-triazoles | HNO₃ / H₂SO₄ | - | Not specified | Not specified | Not specified | [8] |
| La triazole intermediate | Acetyl nitrate | Solid Acid | 0-100 | 0.5-12 | 76 | [4] |
Experimental Protocols
Protocol 1: Nitration of 2-Methyl-2H-1,2,3-triazole using Mixed Acid [16]
Materials:
-
2-Methyl-2H-1,2,3-triazole
-
Fuming nitric acid
-
Concentrated sulfuric acid (98%)
-
Ice
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, separatory funnel)
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (0.012 mol) of 2-methyl-2H-1,2,3-triazole in 5 mL of concentrated sulfuric acid.
-
Cooling: Cool the flask in an ice bath to 0-5 °C.
-
Addition of Nitrating Agent: Slowly add 5 mL of fuming nitric acid to the stirred solution over a period of 15-20 minutes, ensuring the temperature of the reaction mixture is maintained below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto approximately 50 g of crushed ice in a beaker.
-
Neutralization: Slowly and carefully neutralize the acidic solution by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. Caution: This will cause vigorous gas evolution (CO₂).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 2-methyl-4-nitro-2H-1,2,3-triazole.
Visualizations
Caption: A troubleshooting workflow for optimizing the nitration of triazoles.
Caption: An overview of the electrophilic nitration mechanism of triazoles.
References
- 1. Nitration - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Notes on Electrophilic Substitution Mechanism in Nitration [unacademy.com]
- 4. CN101417910A - Green nitration method of prazoles intermediate - Google Patents [patents.google.com]
- 5. Facile access to nitroarenes and nitroheteroarenes using N-nitrosaccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. energetics.chm.uri.edu [energetics.chm.uri.edu]
- 7. researchgate.net [researchgate.net]
- 8. Triazole-substituted nitroarene derivatives: synthesis, characterization, and energetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 12. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy [nmr.oxinst.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives - American Chemical Society [acs.digitellinc.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Issues in Triazole Compound Testing
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for addressing solubility challenges with triazole compounds during experimental testing.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Problem 1: My triazole compound precipitates from the aqueous assay buffer after being diluted from a DMSO stock solution.
Question: What is the most likely reason for this precipitation?
Answer: This common issue is known as "precipitation upon dilution." It happens because your compound is soluble in a strong organic solvent like DMSO but has limited solubility in the aqueous buffer used in your assay. When the DMSO stock is diluted into the aqueous buffer, the compound's concentration surpasses its solubility limit in the mixed solvent system, causing it to precipitate out of solution.[1]
Question: How can I prevent this from happening?
Answer: Several strategies can be employed to prevent precipitation upon dilution:
-
Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, typically under 0.5%, to minimize solvent-induced artifacts while maintaining the compound's solubility.[2]
-
Use Co-solvents: Preparing your stock solution in a mixture of DMSO and another water-miscible organic solvent, such as ethanol, can improve the compound's solubility in the final aqueous solution.[1][2]
-
Serial Dilution: Instead of a single large dilution, perform a series of smaller dilutions. This gradual change in the solvent environment can sometimes prevent the compound from precipitating.[1][2] First, dilute the DMSO stock into an intermediate solution with a higher percentage of organic solvent before the final dilution into the aqueous buffer.[1]
-
Formulation Strategies: If simple solvent adjustments are not effective, more advanced formulation strategies may be necessary. These can include the use of cyclodextrins or the creation of solid dispersions.[1]
Problem 2: The biological activity of my triazole compound is inconsistent across experiments.
Question: What could be the cause of this variability in my results?
Answer: Inconsistent biological activity can often be linked to solubility and stability issues.
-
pH-Dependent Solubility: The solubility of many triazole derivatives can be highly dependent on pH.[1] Minor variations in the pH of your buffer preparation between experiments can lead to significant differences in the amount of dissolved compound.[1] It is crucial to prepare buffers carefully and verify the pH.[1]
-
Incomplete Dissolution: Always visually inspect your stock solutions to ensure the compound is fully dissolved. Sonication or gentle warming might be necessary to achieve complete dissolution.[2]
-
Compound Instability: Some triazole compounds may be unstable in DMSO, degrading over time and altering their biological activity.[1] Whenever possible, prepare fresh dilutions from the stock solution for each experiment to avoid issues with compound degradation or precipitation.[2]
Problem 3: I am unable to dissolve my triazole compound in DMSO, even at low concentrations.
Question: What are my alternative options?
Answer: If your triazole compound is not soluble in DMSO, even with heating and sonication, you can explore the following options:
-
Alternative Solvents: Test other organic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[1] Always verify the compatibility of these solvents with your specific biological assay.[1]
-
pH Adjustment: For ionizable triazole compounds, adjusting the pH of the solution can significantly increase solubility.[1] Weakly basic triazoles become more soluble under acidic conditions, while weakly acidic triazoles are more soluble in basic conditions.[1]
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent can enhance the solubility of hydrophobic compounds.[1]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming an "inclusion complex" that is more soluble in water.[1][3]
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to address the poor aqueous solubility of a new triazole compound?
A1: Initial strategies should focus on:
-
Salt Formation: If your compound has ionizable groups, forming a salt can significantly improve solubility.[4]
-
Particle Size Reduction: Techniques like micronization or nanonization increase the surface area-to-volume ratio, which can enhance the dissolution rate.[4]
-
Co-solvent Systems: Experiment with different water-miscible organic co-solvents.[5] Commonly used co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][7]
Q2: How do I choose the right solubilization technique for my triazole compound?
A2: The choice of solubilization technique depends on the physicochemical properties of your compound and the requirements of your assay. Consider the following:
-
For ionizable compounds: pH modification is often the first and most straightforward approach.[5]
-
For neutral, hydrophobic compounds: Co-solvents, surfactants, or cyclodextrins are good starting points.[5][8]
-
For in vivo studies: Formulation strategies like solid dispersions, lipid-based formulations, or nanoparticles may be necessary to improve bioavailability.[4][9]
Q3: What are cyclodextrins and how do they improve solubility?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior.[1] They can encapsulate hydrophobic drug molecules, like many triazoles, within their central cavity to form inclusion complexes.[3][10] This complex effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent water solubility.[3][10]
Q4: Can I use surfactants to dissolve my triazole compound?
A4: Yes, surfactants can be used to solubilize poorly water-soluble compounds.[5] Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules form micelles in aqueous solutions.[8][11] The hydrophobic core of these micelles can entrap non-polar triazole compounds, increasing their solubility.[8] Non-ionic surfactants like Tween 80 or Pluronic F-68 are commonly used in biological assays.[12]
Q5: What is a solid dispersion and how does it enhance solubility?
A5: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier, usually a polymer.[2] This technique can create an amorphous form of the drug, which is more soluble and has a faster dissolution rate compared to its crystalline form.[1]
Quantitative Data on Solubility Enhancement
The following tables provide examples of how different solubilization strategies can improve the solubility of triazole compounds.
Table 1: Effect of Co-solvents on Triazole Solubility
| Co-solvent System (in water) | Triazole Compound | Solubility Increase (fold) |
| 10% Ethanol | Compound A | 5 |
| 20% PEG 400 | Compound B | 15 |
| 10% DMSO | Compound C | 20 |
Table 2: Impact of pH on the Solubility of an Ionizable Triazole
| pH | Solubility (µg/mL) |
| 3.0 | 150 |
| 5.0 | 25 |
| 7.4 | 2 |
| 9.0 | 50 |
Table 3: Enhancement of Triazole Solubility with Cyclodextrins
| Cyclodextrin (CD) | Triazole Compound | Molar Ratio (Drug:CD) | Solubility Increase (fold) |
| Hydroxypropyl-β-CD | Compound X | 1:1 | 50 |
| Sulfobutyl ether-β-CD | Compound Y | 1:1 | 100 |
Experimental Protocols
Protocol 1: Preparation of a Triazole Stock Solution using a Co-solvent System
-
Weigh the desired amount of the triazole compound into a sterile microcentrifuge tube.
-
Add the primary organic solvent (e.g., DMSO) to dissolve the compound completely. Vortex or sonicate if necessary.
-
If using a co-solvent, add the secondary solvent (e.g., ethanol, PEG 400) to the dissolved compound and mix thoroughly.
-
Store the stock solution at an appropriate temperature, protected from light. It is recommended to store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.[13]
Protocol 2: Cyclodextrin-based Solubilization of a Triazole Compound
-
Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in an aqueous buffer at the desired concentration.
-
Slowly add the triazole compound to the stirring cyclodextrin solution. The molar ratio of the drug to cyclodextrin is critical and typically ranges from 1:1 to 1:3; this may require optimization.[1]
-
Continue stirring the mixture at a constant temperature for 24-72 hours to allow for the equilibrium of complex formation.[1]
-
Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution contains the triazole-cyclodextrin inclusion complex.
Protocol 3: Preparation of a Nanosuspension by the Antisolvent Precipitation Method
Materials:
-
Triazole compound
-
A suitable solvent (e.g., acetone, ethanol)
-
An antisolvent (typically water or an aqueous buffer)[1]
-
A stabilizer (e.g., a polymer like Poloxamer 188 or a surfactant like Tween 80)[1]
-
High-speed homogenizer or ultrasonic probe[1]
Procedure:
-
Dissolve the triazole compound in the chosen solvent to create a concentrated drug solution.[1]
-
Dissolve the stabilizer in the antisolvent.
-
Under high-speed stirring or sonication, rapidly inject the drug-solvent solution into the antisolvent solution.[1] The volume ratio of antisolvent to solvent should be high (e.g., 10:1 or greater).[1]
-
The rapid change in solvent polarity will cause the triazole compound to precipitate as nanoparticles, which are stabilized by the adsorbed polymer or surfactant.
-
The resulting nanosuspension can be used directly or further processed (e.g., lyophilized) to obtain a solid powder.
Visualizations
Caption: A workflow for troubleshooting the precipitation of triazole compounds.
Caption: The formation of a soluble inclusion complex with cyclodextrin.
Caption: Solubilization of a triazole compound within a surfactant micelle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
stability and degradation pathways of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid
This technical support center provides guidance on the stability and potential degradation pathways of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound is primarily influenced by pH, temperature, and light exposure. As a nitrotriazole derivative, the nitro group can be susceptible to reduction, and the triazole ring can undergo cleavage under harsh conditions. The presence of the acetic acid moiety introduces a potential site for decarboxylation, especially at elevated temperatures.
Q2: How should I store this compound and its solutions to minimize degradation?
A2: For solid-state storage, it is recommended to keep the compound in a tightly sealed container, protected from light, in a cool and dry place. For solutions, it is advisable to prepare them fresh. If storage is necessary, use amber vials and store them at low temperatures (e.g., 2-8 °C) for short periods. The pH of aqueous solutions should be controlled, as both highly acidic and alkaline conditions may promote degradation.
Q3: What are the expected degradation products of this compound?
A3: While specific degradation studies on this exact molecule are limited, based on related compounds like 3-nitro-1,2,4-triazol-5-one (NTO), potential degradation products could include the corresponding amino-triazole derivative from the reduction of the nitro group.[1][2][3] Hydrolytic conditions may lead to the cleavage of the triazole ring, and photolytic degradation could produce nitrite, nitrate, and ammonium ions.[4][5] Decarboxylation of the acetic acid side chain could also occur under thermal stress.
Q4: Are there any known incompatibilities with common laboratory reagents or materials?
A4: Strong reducing agents should be avoided as they can reduce the nitro group. Strong acids and bases may catalyze hydrolysis. As with many nitro compounds, there is a potential for energetic decomposition at elevated temperatures, so care should be taken when heating the compound.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent analytical results (e.g., varying peak areas in HPLC) | Degradation of the compound in solution. | Prepare solutions fresh before each use. If using aqueous buffers, ensure the pH is near neutral and consistent across experiments. Protect solutions from light by using amber vials or covering them with aluminum foil. |
| Appearance of unexpected peaks in chromatograms | Formation of degradation products. | Conduct a forced degradation study (see Experimental Protocols) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Low recovery from extraction procedures | Adsorption of the compound to surfaces or degradation during the process. | Use silanized glassware to minimize adsorption. Ensure extraction solvents are of high purity and that the pH is controlled during aqueous extractions. Avoid high temperatures during solvent evaporation. |
| Color change in the solid compound or solution upon storage | Potential degradation. | A change in color (e.g., yellowing) can indicate the formation of degradation products. The material should be re-analyzed for purity before use. |
Stability Data Summary
Quantitative stability data for this compound is not extensively available in the public domain. However, studies on the related compound 3-nitro-1,2,4-triazol-5-one (NTO) can provide some insights into the stability of the nitrotriazole core.
Table 1: Photolysis Half-life of 3-nitro-1,2,4-triazol-5-one (NTO) at Different pH Values
| pH | Half-life (hours) |
| 2 | ~1.3 |
| 6 | ~3.2 |
| 8 | ~2.1 |
| 12 | ~2.0 |
| Data extrapolated from a study on NTO under simulated sunlight.[4] |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
Objective: To evaluate the stability of this compound in acidic, basic, and neutral aqueous solutions.
Methodology:
-
Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare three sets of solutions by diluting the stock solution with:
-
0.1 N HCl (acidic condition)
-
0.1 N NaOH (basic condition)
-
Purified water (neutral condition) to a final concentration of approximately 100 µg/mL.
-
-
Incubate the solutions at a controlled temperature (e.g., 60 °C).
-
At specified time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV) to determine the percentage of the parent compound remaining and to profile any degradation products.
Protocol 2: Forced Degradation Study - Photostability
Objective: To assess the susceptibility of the compound to degradation upon exposure to light.
Methodology:
-
Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of approximately 100 µg/mL.
-
Place the solution in a transparent container (e.g., quartz cuvette).
-
Prepare a dark control by wrapping an identical container with aluminum foil.
-
Expose the samples to a light source that meets ICH Q1B guidelines for photostability testing.
-
At appropriate time intervals, withdraw samples and analyze them by a stability-indicating method to quantify the parent compound and detect photoproducts.
Potential Degradation Pathways & Experimental Workflows
The following diagrams illustrate the potential degradation pathways of this compound based on the known chemistry of related compounds and a typical experimental workflow for stability testing.
Caption: Potential degradation pathways for this compound.
Caption: General experimental workflow for forced degradation studies.
References
- 1. Characteristics and products of the reductive degradation of 3-nitro-1,2,4-triazol-5-one (NTO) and 2,4-dinitroanisole (DNAN) in a Fe-Cu bimetal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biodegradation of the emerging contaminant 3-nitro-1,2,4-triazol-5-one and its product 3-amino-1,2,4-triazol-5-one in perlite/soil columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photolysis of 3-Nitro-1,2,4-triazol-5-one: Mechanisms and Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in Energetic Material Testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies during energetic material testing.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of error in energetic material testing?
Inconsistent results in energetic material testing often stem from a few common areas:
-
Sample Preparation: Non-uniform particle size, inconsistent packing density, presence of impurities, or variations in sample mass can significantly impact test outcomes.[1][2]
-
Instrument Calibration: Improper or infrequent calibration of analytical instruments is a primary cause of inaccurate and unreliable data.[3][4] Regular calibration against known standards is crucial for maintaining data integrity.[5][6]
-
Environmental Factors: Temperature and humidity fluctuations within the laboratory can affect the sensitivity and thermal properties of energetic materials.[7][8]
-
Operator Variability: Subjective judgments, such as determining a "reaction" in sensitivity tests, can introduce variability between different operators.[2]
Q2: How often should I calibrate my testing equipment?
The frequency of calibration depends on the instrument, its usage, and the criticality of the measurements. However, a general guideline is:
-
High-usage devices: Calibrate every 3–6 months.[3]
-
Moderate-usage devices: Calibrate every 6–12 months.[3]
-
Critical applications: Consider calibration before each major project.[3]
-
A new calibration is also required for new devices, after exposure to external interference (e.g., vibrations), or when routine measurements yield dubious results.[3]
Q3: Can the particle size of my sample really affect the test results?
Yes, particle size is a critical parameter that can significantly influence the sensitivity and thermal behavior of energetic materials.
-
Impact and Shock Sensitivity: The relationship between particle size and shock sensitivity can be complex and depends on the density and duration of the shock.[1][9] For some materials, larger particles may appear more sensitive in gap tests, while finer particles are more sensitive in wedge tests.[9] Some studies have shown that nanoscale energetic materials can exhibit lower friction and impact sensitivities compared to their bulk counterparts.[10]
-
Detonation Velocity: Increased particle size can lead to a lower detonation velocity.[11]
Troubleshooting Guides
Thermal Analysis: Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)
Issue: I'm seeing a baseline drift or noise in my DSC/TGA data.
-
Possible Causes:
-
Improper sample preparation.
-
Insufficient thermal equilibration.
-
Instrument contamination.[12]
-
Fluctuations in the purge gas flow.
-
-
Troubleshooting Steps:
-
Verify Sample Preparation: Ensure the sample is properly packed in the crucible and that there is good thermal contact.
-
Check Instrument Cleanliness: Clean the sample holder and furnace area as residues from previous experiments can cause baseline issues.[12]
-
Equilibration Time: Allow sufficient time for the instrument to equilibrate at the starting temperature before beginning the heating ramp.
-
Purge Gas: Check the purge gas supply for pressure fluctuations and ensure a consistent flow rate.
-
Issue: My TGA shows an unexpected mass gain.
-
Possible Causes:
-
Troubleshooting Steps:
-
Analyze Purge Gas: If an inert atmosphere is intended, ensure there are no leaks allowing oxygen into the system. Consider using a different purge gas if a reaction is suspected.
-
Run a Blank: Perform a run with an empty crucible to check for buoyancy effects.
-
Reduce Heating Rate: A slower heating rate can sometimes mitigate the effects of rapid gas evolution.
-
Issue: My DSC curve shows an unexpected endotherm around 0°C.
-
Possible Cause:
-
Presence of water in the sample or purge gas.[14]
-
-
Troubleshooting Steps:
-
Dry the Sample: Ensure your sample is thoroughly dried before analysis.
-
Check Purge Gas: Use a high-purity, dry purge gas. Consider installing or replacing a moisture trap.
-
Sensitivity Testing: Impact & Friction
Issue: My impact sensitivity results are not reproducible.
-
Possible Causes:
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Develop and adhere to a strict protocol for sample preparation, including sieving to control particle size and consistent sample pressing.
-
Verify Equipment Setup: Regularly check the alignment and release mechanism of the drop weight.
-
Define "Reaction": Establish clear, objective criteria for what constitutes a reaction (e.g., audible report, flash, smoke).[7]
-
Issue: My friction sensitivity results vary between tests.
-
Possible Causes:
-
Inconsistent sample amount and distribution.[8]
-
Worn or contaminated anvils and wheels/pins.
-
Variations in the applied force or sliding velocity.
-
-
Troubleshooting Steps:
-
Control Sample Application: Use a consistent method to apply a standardized amount of the sample to the test surface.[7]
-
Inspect Test Surfaces: Regularly inspect and clean the anvils and wheels (for ABL test) or ceramic plates and pins (for BAM test).[15] Replace them if they show signs of wear or damage.
-
Calibrate Force and Velocity: Ensure the hydraulic press (for ABL) and the loading mechanism are properly calibrated to apply the correct force.[16] Verify the sliding velocity.
-
Performance Testing: Detonation Velocity
Issue: The measured detonation velocity is lower than expected.
-
Possible Causes:
-
Non-uniform density throughout the explosive charge.
-
Inconsistent mixing of components in a formulated explosive.
-
Charge diameter is too small.[11]
-
Errors in the measurement setup, such as sensor placement.
-
-
Troubleshooting Steps:
-
Verify Charge Density: Ensure consistent pressing or casting procedures to achieve a uniform density.
-
Check Compositional Homogeneity: For mixed explosives, verify that the mixing process is adequate to ensure a homogenous product.
-
Confirm Charge Diameter: Ensure the charge diameter is well above the critical diameter for the material.
-
Inspect Measurement System: Check the placement and calibration of timing probes or optical fibers.[17]
-
Data Presentation
Table 1: Factors Influencing Inconsistent Results in Energetic Material Testing
| Test Type | Key Influencing Factors | Potential for Inconsistency |
| DSC/TGA | Heating Rate, Sample Mass, Particle Size, Crucible Type, Purge Gas | High |
| Impact Sensitivity | Particle Size, Crystal Quality, Sample Thickness, Drop Weight Type | High |
| Friction Sensitivity | Sample Amount, Surface Roughness of Anvil/Pin, Applied Force, Sliding Velocity | High |
| Detonation Velocity | Charge Density, Particle Size, Confinement, Charge Diameter | Medium to High |
Table 2: Common Detonation Velocities of Select Energetic Materials
| Explosive | Density (g/cm³) | Detonation Velocity (m/s) |
| RDX | 1.80 | 8750 |
| HMX | 1.90 | 9100 |
| TNT | 1.64 | 6900 |
| PETN | 1.77 | 8400 |
Note: These are typical values and can vary based on the specific conditions of the explosive.[11][14]
Experimental Protocols
Differential Scanning Calorimetry (DSC) - Based on ASTM E537
-
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using certified reference materials like indium.[3][18]
-
Sample Preparation: Accurately weigh 1-5 mg of the energetic material into a sample pan. Seal the pan, ensuring good contact between the sample and the pan bottom.
-
Reference Pan: Prepare an empty, sealed reference pan of the same type.[18]
-
Experimental Setup: Place the sample and reference pans into the DSC cell.
-
Purge Gas: Start the purge gas (typically nitrogen for inert atmosphere) at a controlled flow rate.
-
Heating Program: Heat the sample at a constant rate, typically 10°C/min, over the desired temperature range.[19]
-
Data Analysis: Record the heat flow as a function of temperature. Identify exothermic or endothermic peaks, and determine the onset temperature and enthalpy of any thermal events.
BAM Friction Test
-
Sample Preparation: Use approximately 10 mm³ of the powdered sample, sieved through a 0.5 mm screen.[8]
-
Apparatus Setup: Place the sample on the porcelain plate. Lower the porcelain pin onto the sample.
-
Loading: Apply a specific load to the pin using the weighted arm. Start with a known load, or the maximum load for an unknown material.[7]
-
Test Execution: The porcelain plate is moved back and forth once under the pin over a distance of 10 mm.[8]
-
Observation: Observe for any reaction, which can be defined as an explosion, crackling, or flash.[8]
-
Data Analysis: The test is typically performed in a series of trials to determine the lowest friction load at which a reaction occurs in one out of six trials.[8]
Detonation Velocity Measurement (Fiber Optic Method)
-
Charge Preparation: Prepare a cylindrical charge of the explosive with a known diameter and length.
-
Fiber Optic Placement: Insert optical fibers at precisely known distances along the length of the charge.[17]
-
Initiation: Initiate the explosive charge at one end using a detonator.
-
Data Acquisition: As the detonation front propagates along the charge, it will sever the optical fibers in sequence. The light signal from each fiber is transmitted to a photodetector and recorded by a high-speed oscilloscope.[17]
-
Calculation: The time intervals between the loss of signal from consecutive fibers are measured. The detonation velocity is calculated by dividing the known distance between the fibers by the measured time interval.[17]
Mandatory Visualizations
Caption: A general workflow for troubleshooting inconsistent experimental results.
Caption: A decision tree for troubleshooting common DSC and TGA issues.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Models for predicting impact sensitivity of energetic materials based on the trigger linkage hypothesis and Arrhenius kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. linseis.com [linseis.com]
- 4. fluke.com [fluke.com]
- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 6. pulstec.net [pulstec.net]
- 7. osti.gov [osti.gov]
- 8. etusersgroup.org [etusersgroup.org]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Detonation velocity - Wikipedia [en.wikipedia.org]
- 12. What Are The Common Faults Of Thermogravimetric Analyzer(TGA) | Jinan Upwell Test Co.,Ltd [upwelltest.com]
- 13. betterceramic.com [betterceramic.com]
- 14. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]
- 15. smsenergetics.com [smsenergetics.com]
- 16. ABL Friction Test Apparatus | Friction Energy Application | Potential Initiation Of Explosive | UTEC Corporation, LLC [utec-corp.com]
- 17. Research and Development of High-performance Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. dl.asminternational.org [dl.asminternational.org]
minimizing byproducts in the alkylation of 3-nitro-1,2,4-triazole
Welcome to the technical support center for the alkylation of 3-nitro-1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this crucial chemical transformation. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the alkylation of 3-nitro-1,2,4-triazole?
A1: The most common byproducts are regioisomers resulting from alkylation at different nitrogen atoms of the triazole ring. The primary products are the N-1 and N-2 alkylated isomers. In some cases, particularly if the starting material is already N-substituted, further alkylation can lead to the formation of quaternary 1,4-dialkyl-3-nitro-1,2,4-triazolium salts.[1]
Q2: How can I control the regioselectivity of the alkylation to favor the desired isomer?
A2: Regioselectivity is highly dependent on the reaction conditions. Key factors to consider are the choice of base, solvent, and the nature of the alkylating agent. For instance, the use of secondary or tertiary alcohols in concentrated sulfuric acid as the alkylating agent has been shown to favor the formation of the N-2 isomer.[1][2] Conversely, other conditions might favor the N-1 isomer. It is crucial to carefully select and optimize these parameters to achieve the desired regioselectivity.
Q3: I am observing a low yield or no product formation. What could be the issue?
A3: Low or no yield can be attributed to several factors:
-
Inactive Reagents: Ensure the purity and reactivity of your 3-nitro-1,2,4-triazole and the alkylating agent.
-
Inappropriate Base: The base might be too weak to effectively deprotonate the triazole. Stronger bases are often required.
-
Poor Solubility: The triazole salt must be soluble in the reaction solvent for the reaction to proceed efficiently.
-
Suboptimal Temperature: The reaction may require heating to proceed at a reasonable rate, but excessive heat can lead to decomposition.
-
Moisture: The presence of water can deactivate the reagents. Ensure anhydrous conditions if necessary.
Q4: How can I separate the N-1 and N-2 isomers?
A4: The separation of these regioisomers can be challenging due to their similar physical properties. The most common methods for separation are:
-
Column Chromatography: Silica gel or HPLC can be effective for separating the isomers. Careful selection of the eluent system is critical.[3]
-
Distillation: If the products are volatile and have sufficiently different boiling points, distillation can be a viable separation method.[3]
-
Recrystallization: In some cases, fractional crystallization from a suitable solvent can be used to isolate one of the isomers.
Troubleshooting Guides
Problem: Poor Regioselectivity (Mixture of N-1 and N-2 Isomers)
| Potential Cause | Troubleshooting Step |
| Inappropriate Base/Solvent Combination | The polarity of the solvent and the nature of the counter-ion from the base can influence the site of alkylation. Experiment with different solvent systems (e.g., polar aprotic like DMF or acetonitrile vs. nonpolar like toluene) and bases (e.g., K₂CO₃, NaH, DBU). |
| Steric Hindrance | A bulky alkylating agent may preferentially react at the less sterically hindered nitrogen atom. Consider the steric bulk of your alkylating agent and the triazole substrate. |
| Reaction Temperature | The ratio of isomers can be temperature-dependent. Try running the reaction at different temperatures to see if the selectivity improves. |
Problem: Formation of Quaternary Triazolium Salts
| Potential Cause | Troubleshooting Step |
| Over-alkylation | This typically occurs when an already N-alkylated triazole is subjected to further alkylation.[1] |
| Excess Alkylating Agent | Using a large excess of the alkylating agent can promote the formation of quaternary salts. Use a stoichiometric amount or a slight excess of the alkylating agent. |
| High Reaction Temperature | Higher temperatures can sometimes favor the formation of the thermodynamically more stable quaternary salt. |
Quantitative Data on Regioselectivity
The regioselectivity of the alkylation of 3-nitro-1,2,4-triazole is highly sensitive to the reaction conditions. Below is a summary of reported isomer ratios under different conditions.
| Alkylating Agent | Base/Solvent | N-1 Isomer (%) | N-2 Isomer (%) | Reference |
| Epichlorohydrin polymers | Base | - | 9.6-11.3 | [1] |
| Bifunctional agents (e.g., β,β′-dichloro diethyl ether) | Alkali | 82.0-85.7 (as N(1),N'(1)) | 14.3-18.0 (as mixed N(1),N'(2) and N(2),N'(2)) | [1] |
| Secondary/tertiary alcohols | conc. H₂SO₄ | - | Predominantly N-2 | [1][2] |
Experimental Protocols
General Protocol for N-Alkylation of 3-Nitro-1,2,4-triazole
This is a representative protocol and may require optimization for specific substrates and desired outcomes.
Materials:
-
3-Nitro-1,2,4-triazole
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., K₂CO₃, NaH)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 3-nitro-1,2,4-triazole and the anhydrous solvent.
-
Add the base portion-wise at room temperature with stirring.
-
Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for the formation of the triazole salt.
-
Add the alkylating agent dropwise to the suspension.
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization to separate the isomers and remove impurities.
Visualizations
Caption: A typical experimental workflow for the N-alkylation of 3-nitro-1,2,4-triazole.
Caption: A logical workflow for troubleshooting common issues in the alkylation of 3-nitro-1,2,4-triazole.
References
Validation & Comparative
comparing the energetic properties of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid with RDX.
A direct comparison of the energetic properties of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid with RDX is not feasible at this time due to the lack of publicly available experimental data for this compound. However, to provide a relevant and informative comparison for researchers in the field of energetic materials, this guide will compare the well-characterized military explosive RDX with a closely related and promising energetic compound, the Form II polymorph of 3-nitro-1,2,4-triazole.
This comparison will provide insight into the performance of a foundational nitramine explosive versus a modern, less sensitive triazole-based energetic material. The data presented is sourced from peer-reviewed scientific literature and established explosive testing protocols.
Quantitative Energetic Properties
The following table summarizes the key energetic properties of RDX and 3-nitro-1,2,4-triazole (Form II).
| Property | RDX (Cyclotrimethylenetrinitramine) | 3-Nitro-1,2,4-triazole (Form II) |
| Chemical Formula | C₃H₆N₆O₆ | C₂H₂N₄O₂ |
| Molar Mass ( g/mol ) | 222.12 | 114.06 |
| Density (g/cm³) | 1.82 | 1.797 |
| Heat of Formation (kJ/kg) | +320 | Not Experimentally Determined (Calculated values for related triazoles are high) |
| Detonation Velocity (m/s) | 8750 | 8213[1] |
| Detonation Pressure (GPa) | 34.0 | 27.45[1] |
| Impact Sensitivity (J) | ~7-8 | > 40[1] |
| Friction Sensitivity (N) | 120 | 360[1] |
Experimental Protocols
The determination of the energetic properties listed above involves a series of standardized and highly controlled experimental procedures. Below are detailed methodologies for the key experiments cited.
Determination of Detonation Velocity and Pressure
Objective: To measure the speed at which a detonation wave propagates through the explosive and the pressure exerted by that wave.
Methodology:
-
Sample Preparation: The explosive material is pressed into a cylindrical charge of a specific diameter and density.
-
Initiation: The charge is initiated at one end using a standard detonator and a booster charge to ensure a stable detonation is achieved.
-
Measurement of Detonation Velocity:
-
Contact Pin Method: A series of electrical contact pins are placed at precise intervals along the length of the explosive charge. As the detonation front passes each pin, it creates a short circuit, generating an electrical signal. The time intervals between signals from consecutive pins are recorded using a high-speed oscilloscope. The detonation velocity is then calculated by dividing the known distance between the pins by the measured time interval.
-
Optical Fiber Method: Optical fibers are placed at known intervals along the charge. The intense light from the detonation front is transmitted through the fibers to photodiodes. The time of arrival of the light at each fiber is recorded, allowing for the calculation of the detonation velocity.
-
-
Measurement of Detonation Pressure:
-
Plate Dent Test: The explosive charge is detonated in contact with a standardized steel witness plate. The depth of the dent created in the plate is measured and correlated to a known detonation pressure value through established empirical relationships.
-
Manganin Gauge Method: Manganin pressure gauges are embedded within an inert material (like PMMA or Teflon) placed in contact with the explosive. The detonation pressure induces a change in the resistance of the gauge, which is recorded and converted to a pressure value using calibration data.
-
Determination of Sensitivity to Mechanical Stimuli
Objective: To assess the ease with which an explosive can be initiated by impact or friction.
BAM Fallhammer Test for Impact Sensitivity:
-
Sample Preparation: A small, precisely measured amount of the explosive (typically around 40 mm³) is placed in the testing apparatus between two steel cylinders.
-
Test Procedure: A drop weight of a specified mass is released from a predetermined height, impacting the sample.
-
Observation: The outcome is observed for any signs of reaction, such as a flame, flash, smoke, or audible report.
-
Data Analysis (Bruceton Method): A series of tests are conducted at varying drop heights. The heights are adjusted based on the outcome of the previous test (i.e., if a reaction occurs, the height is lowered; if no reaction, it is raised). This "up-and-down" method is used to determine the height at which there is a 50% probability of initiation (H₅₀), which is then converted to impact energy in Joules.
BAM Friction Test for Friction Sensitivity:
-
Sample Preparation: A small amount of the explosive is spread on a porcelain plate.
-
Test Procedure: A porcelain pin is placed on the sample, and a specified load is applied. The plate is then moved back and forth under the pin.
-
Observation and Data Analysis: The test is repeated with increasing loads until a reaction (spark, crackling, or ignition) is observed. The friction sensitivity is reported as the load at which a reaction occurs in at least one out of six trials.
Comparative Analysis Workflow
Caption: Logical workflow for the comparative analysis of energetic properties.
References
structure-activity relationship of 3-nitro-1H-1,2,4-triazole derivatives.
A comprehensive analysis of the structure-activity relationships (SAR) of 3-nitro-1H-1,2,4-triazole derivatives reveals their potential across various therapeutic areas, including as antifungal, antitrypanosomatid, and anticancer agents. The introduction of the nitro group at the 3-position of the 1,2,4-triazole ring often plays a crucial role in the observed biological activities. This guide provides a comparative overview of the performance of these derivatives, supported by experimental data, to aid researchers and scientists in drug development.
Antifungal Activity
Derivatives of 3-nitro-1H-1,2,4-triazole have demonstrated significant antifungal properties, often acting as inhibitors of lanosterol 14α-demethylase, a key enzyme in fungal ergosterol biosynthesis.[1][2][3]
A study on fluconazole derivatives bearing a nitrotriazole moiety highlighted several compounds with potent antifungal activity, in some cases surpassing that of the parent drug, fluconazole, particularly against resistant fungal strains.[1][2] The general structure of the active compounds involves a 2-(2,4-disubstituted-phenyl)-3-(3-nitro-1H-1,2,4-triazol-1-yl)propan-2-ol scaffold.
Key Structure-Activity Relationship Findings:
-
Substitution on the Phenyl Ring: The presence of electron-withdrawing groups, such as fluorine or chlorine at the 2 and 4 positions of the phenyl ring, generally enhances antifungal activity. For instance, compounds with 2,4-dichlorophenyl or 2,4-difluorophenyl groups exhibit broad-spectrum antifungal activity.[1]
-
Nitrotriazole Moiety: The 3-nitro-1H-1,2,4-triazole moiety is critical for the antifungal effect. It is suggested that the nitro group may interact with the heme iron of the cytochrome P450 enzyme lanosterol 14α-demethylase.[3]
-
Stereochemistry: The stereochemistry of the chiral carbon in the propan-2-ol linker can influence activity, with one enantiomer often being more active than the other.
Comparative Antifungal Activity Data
| Compound | R1 | R2 | MIC (µg/mL) vs. C. albicans (ATCC 10231) | MIC (µg/mL) vs. C. krusei (ATCC 6258) |
| 5a | Cl | H | 0.25 | 1 |
| 5b | F | F | 0.125 | 0.5 |
| 5g | Cl | Cl | 0.25 | 1 |
| Fluconazole | - | - | 1 | >64 |
Data synthesized from a study on new triazole and nitro-triazole derivatives.[1]
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility
The antifungal activity is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal strains are cultured on Sabouraud dextrose agar. A suspension of fungal cells is prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10^6 CFU/mL.
-
Drug Dilution: The test compounds are serially diluted in RPMI 1640 medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the fungal suspension to a final concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control.
Antitrypanosomatid Activity
A series of 3-nitro-1H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted analogs have been synthesized and evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease.[4][5] These compounds were synthesized using click chemistry, allowing for diverse substitution patterns.
One analog, 15g , demonstrated outstanding antichagasic activity, being 68-fold more active than the standard drug benznidazole (BZN).[4]
Key Structure-Activity Relationship Findings:
-
Substitution on the Phenyl Ring of the 1,2,3-triazole: The nature and position of the substituent on the phenyl ring attached to the 1,2,3-triazole moiety significantly influence the activity. Compound 15g , with a 4-trifluoromethoxy (OCF3) group, exhibited the highest potency.[4]
-
Mechanism of Action: The activity of these nitro-triazole derivatives is likely linked to the activation by type I nitroreductases (TcNTR I), which are present in the parasite.[4]
Comparative Antitrypanosomatid Activity Data
| Compound | R1 (Substitution on Phenyl Ring) | IC50 (µM) vs. T. cruzi | Selectivity Index (SI) |
| 15g | 4-OCF3 | 0.09 | >555.5 |
| Benznidazole | - | 6.15 | >8.13 |
Data from a study on novel 3-nitro-1H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted analogs.[4]
Experimental Protocol: In Vitro Antitrypanosomatid Assay
-
Parasite Culture: Trypanosoma cruzi epimastigotes are cultured in a suitable medium (e.g., LIT medium) supplemented with fetal bovine serum.
-
Compound Preparation: The test compounds are dissolved in DMSO and serially diluted in the culture medium.
-
Assay: The parasite suspension is added to 96-well plates containing the diluted compounds.
-
Incubation: The plates are incubated at 28°C for 72 hours.
-
Activity Measurement: Parasite viability is assessed using a resazurin-based assay or by direct counting. The 50% inhibitory concentration (IC50) is calculated.
-
Cytotoxicity Assay: To determine the selectivity index, the cytotoxicity of the compounds is evaluated against a mammalian cell line (e.g., L6 rat myoblasts) using a similar protocol.
Anticancer Activity
While the broader class of 1,2,4-triazole derivatives is known for its anticancer properties, specific SAR studies on 3-nitro-1H-1,2,4-triazole derivatives are less common in the reviewed literature.[6][7][8] However, the electronic properties of the nitro group suggest its potential to modulate the anticancer activity of the triazole scaffold. The general anticancer activity of 1,2,4-triazoles has been attributed to various mechanisms, including the inhibition of tubulin polymerization and kinase inhibition.[9]
Further research is needed to specifically elucidate the structure-activity relationships of 3-nitro-1H-1,2,4-triazole derivatives as anticancer agents. The synthetic accessibility of these compounds allows for the creation of diverse libraries for screening against various cancer cell lines.
Conclusion
The 3-nitro-1H-1,2,4-triazole scaffold is a promising pharmacophore for the development of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the substituents on the peripheral rings can significantly impact the biological activity of these compounds. The potent antifungal and antitrypanosomatid activities observed for specific derivatives warrant further investigation and optimization for potential clinical development. The detailed experimental protocols and comparative data provided herein serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
References
- 1. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and Synthesis of Novel 3-Nitro-1 H-1,2,4-triazole-1,2,3-triazole-1,4-disubstituted Analogs as Promising Antitrypanosomatid Agents: Evaluation of In Vitro Activity against Chagas Disease and Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isres.org [isres.org]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 9. researchgate.net [researchgate.net]
Unveiling the Potential: A Comparative Guide to the Antitrypanosomal Activity of Nitrotriazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The global fight against trypanosomiasis, encompassing both Human African Trypanosomiasis (HAT) and Chagas disease, is hampered by the limitations of current therapies. The urgent need for safer and more effective drugs has propelled the investigation of novel chemical scaffolds, with nitrotriazole-based compounds emerging as a particularly promising class of antitrypanosomal agents. This guide provides an objective comparison of the performance of various nitrotriazole derivatives against Trypanosoma species, supported by experimental data and detailed methodologies to aid in the validation and further development of these potent compounds.
Performance Comparison: Nitrotriazoles vs. Standard Drugs
Nitrotriazole derivatives have demonstrated remarkable potency against Trypanosoma cruzi, the causative agent of Chagas disease, often exhibiting significantly lower IC50 values than the current standard of care, benznidazole (BZN).[1][2] Notably, some 3-nitrotriazole-based compounds have shown extreme potency at sub-nanomolar concentrations with a high degree of selectivity for the parasite over mammalian cells.[3] In contrast, their activity against Trypanosoma brucei, the parasite responsible for HAT, has been less consistent, with some studies reporting a lack of selective activity.[3]
The tables below summarize the in vitro activity and cytotoxicity of representative nitrotriazole compounds compared to standard trypanocidal drugs.
Table 1: In Vitro Antitrypanosomal Activity of Nitrotriazole Compounds against Trypanosoma cruzi
| Compound | Parasite Strain | IC50 (µM) | Reference Drug (Benznidazole) IC50 (µM) | Source |
| 1-(2,4-difluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanol (Compound 8) | T. cruzi | 0.39 | ~1.56 | [1][2] |
| 3-nitrotriazole derivative 5 | T. cruzi | 1.80 | Not specified in direct comparison | [1][2] |
| Peracetylated galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (Compound 16) | T. cruzi (Tulahuen) | 6 | 34 | [4] |
| 3-nitrotriazole-based amides and sulfonamides | T. cruzi | <1 | >1 (up to 56-fold more active than BZN) |
Table 2: Cytotoxicity and Selectivity of Nitrotriazole Compounds
| Compound | Mammalian Cell Line | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Source |
| 1-(2,4-difluorophenyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)ethanol (Compound 8) | L929 | >1200 | 3077 | [1][2] |
| 3-nitrotriazole derivative 5 | L929 | Not specified | Not specified | [1][2] |
| Peracetylated galactopyranosyl 4-(4-nitrophenyl)-1H-1,2,3-triazole derivative (Compound 16) | Mammalian cells | No observed cytotoxicity | >114 | [4] |
| 3-nitrotriazole-based compounds | L6 | Not specified | >200 |
Mechanism of Action: The Role of Nitroreductase
A key advantage of nitrotriazole compounds lies in their mechanism of action, which leverages a biochemical pathway present in trypanosomes but absent in mammals. These compounds act as prodrugs, requiring bioactivation by a type I nitroreductase (NTR) enzyme found in the parasite.[1] This enzyme catalyzes the reduction of the nitro group on the triazole ring, leading to the formation of toxic metabolites that induce lethal cellular damage to the parasite.[1] This parasite-specific activation contributes to the high selectivity and lower host toxicity observed with many nitrotriazole derivatives.
Caption: Proposed mechanism of action of nitrotriazole compounds.
Experimental Protocols
The validation of antitrypanosomal activity relies on robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Antitrypanosomal Activity Assay against Trypanosoma cruzi (Amastigote Stage)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the intracellular replicative form of T. cruzi.
-
Materials:
-
Vero cells (or other suitable host cell line)
-
T. cruzi trypomastigotes (e.g., Tulahuen strain expressing β-galactosidase)
-
Culture medium (e.g., RPMI 1640 with 10% FBS)
-
Test compounds and reference drug (Benznidazole)
-
96-well plates
-
Chlorophenol red-β-D-galactopyranoside (CPRG) substrate
-
Plate reader
-
-
Procedure:
-
Seed Vero cells in 96-well plates and allow them to adhere overnight.
-
Infect the Vero cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10 for approximately 5 hours.
-
Wash the plates to remove extracellular parasites.
-
Add fresh medium containing serial dilutions of the test compounds and the reference drug. Include untreated infected cells as a control.
-
Incubate the plates for 4 days at 37°C in a 5% CO2 atmosphere.
-
Add the CPRG substrate solution to each well.
-
Incubate for 4-6 hours to allow for color development, which is proportional to the number of viable parasites.
-
Measure the absorbance at 570-595 nm using a plate reader.
-
Calculate the percentage of parasite inhibition for each compound concentration relative to the untreated control and determine the IC50 value using non-linear regression analysis.
-
In Vitro Cytotoxicity Assay against Mammalian Cells
This assay assesses the toxicity of the compounds to a mammalian cell line to determine their selectivity.
-
Materials:
-
Mammalian cell line (e.g., L6, HepG2, or L929)
-
Complete cell culture medium
-
Test compounds
-
96-well plates
-
Resazurin solution or MTT reagent
-
Fluorescence or absorbance plate reader
-
-
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to attach for 24 hours.
-
Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
For Resazurin Assay: Add resazurin solution to each well and incubate for an additional 2-4 hours. Measure fluorescence (e.g., 560 nm excitation, 590 nm emission).
-
For MTT Assay: Add MTT solution and incubate for 4 hours. Add a solubilizing agent and measure absorbance (e.g., 570 nm).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the 50% cytotoxic concentration (CC50) value.
-
In Vivo Efficacy Assessment in a Murine Model of Acute Chagas Disease
This protocol evaluates the ability of a compound to reduce parasite load in an acute infection model.
-
Materials:
-
BALB/c mice
-
T. cruzi bloodstream trypomastigotes (e.g., Y strain or a bioluminescent strain)
-
Test compounds and reference drug (Benznidazole)
-
Vehicle for drug administration (e.g., 2% methylcellulose + 0.5% Tween 80)
-
-
Procedure:
-
Infect mice with a standardized inoculum of T. cruzi trypomastigotes via intraperitoneal injection.
-
On day 4 or 5 post-infection, when parasitemia is detectable, begin treatment with the test compounds and reference drug administered orally or intraperitoneally for a defined period (e.g., 5-10 consecutive days). An untreated infected group serves as a control.
-
Monitor parasitemia in blood samples collected from the tail vein at regular intervals using a Neubauer chamber or by measuring bioluminescence for transgenic parasite strains.
-
Monitor animal weight and clinical signs of disease.
-
At the end of the experiment, assess the reduction in parasite load in the treated groups compared to the untreated control group.
-
Experimental Workflow and Logical Relationships
The process of identifying and validating novel antitrypanosomal compounds follows a structured pipeline, from initial screening to in-depth characterization.
Caption: General workflow for antitrypanosomal drug discovery.
Conclusion
Nitrotriazole compounds represent a highly promising avenue for the development of new therapies against Chagas disease. Their potent and selective activity, coupled with a parasite-specific mechanism of action, positions them as strong candidates for further preclinical and clinical development. This guide provides a framework for the comparative evaluation of these compounds, offering standardized protocols and a clear overview of their potential to address the significant unmet medical need in the treatment of trypanosomiasis. Continued research and development in this area are crucial to harnessing the full therapeutic potential of the nitrotriazole scaffold.
References
A Comparative Thermal Analysis of Nitrotriazole Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the thermal stability of nitrotriazole isomers is paramount for safe handling, storage, and application in energetic materials and pharmaceuticals. This guide provides a comparative analysis of the thermal properties of key nitrotriazole isomers, supported by experimental data.
The thermal behavior of nitrotriazoles, a class of nitrogen-rich heterocyclic compounds, is a critical factor in their performance and safety. The position of the nitro group on the triazole ring significantly influences the molecule's stability, decomposition temperature, and the energy released upon decomposition. This comparison focuses on isomers of nitrotriazole, presenting key thermal analysis data to aid in the selection and development of these compounds for various applications.
Quantitative Thermal Analysis Data
The following table summarizes the key thermal properties of several nitrotriazole isomers. The data has been compiled from various studies and includes decomposition temperature (Td), heat of formation (ΔHf), and activation energy (Ea) where available. It is important to note that experimental conditions, such as heating rate, can influence the measured thermal decomposition temperatures.
| Compound Name | Isomer | Decomposition Temperature (Td) (°C) | Heat of Formation (ΔHf) (kJ·mol⁻¹) | Activation Energy (Ea) (kJ·mol⁻¹) |
| 3-Nitro-1,2,4-triazole | 3-NO₂, 1,2,4-Triazole | ~180-200 (solid phase decomposition)[1] | 146.57 (calculated)[2] | ~160[1] |
| 3-Nitro-1,2,4-triazol-5-one (NTO) | 3-NO₂, 1,2,4-Triazol-5-one | 276.4[3] | Not explicitly found | 219[4] |
| 5-Amino-3-nitro-1H-1,2,4-triazole | 5-Amino, 3-NO₂, 1,2,4-Triazole | 246[5] | 201.8[5] | Not explicitly found |
| 4-Nitro-1,2,3-triazole | 4-NO₂, 1,2,3-Triazole | Data not available | Data not available | Data not available |
| 2-Amino-4,5-dinitro-1,2,3-2H-triazole | 2-Amino, 4,5-diNO₂, 1,2,3-Triazole | 190[6] | Not explicitly found | Not explicitly found |
Note: The thermal properties of nitrotriazole isomers are a subject of ongoing research. The data presented here is based on available literature and may be subject to revision as new experimental and computational studies emerge.
Experimental Protocols
The thermal analysis of nitrotriazole isomers is primarily conducted using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques provide critical information about the thermal stability, decomposition pathways, and energetic properties of these materials.
Differential Scanning Calorimetry (DSC):
DSC is employed to measure the difference in heat flow between a sample and a reference as a function of temperature. This technique is crucial for determining the onset and peak decomposition temperatures, as well as the enthalpy of decomposition.
-
Sample Preparation: A small, precisely weighed sample of the nitrotriazole isomer (typically 1-5 mg) is placed in an aluminum or copper crucible. The crucible is then hermetically sealed to contain any gaseous decomposition products.
-
Instrumentation and Analysis: The sealed sample crucible and an empty reference crucible are placed in the DSC instrument. The samples are heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled inert atmosphere, such as nitrogen or argon. The DSC instrument records the heat flow to or from the sample relative to the reference. The resulting thermogram is analyzed to identify exothermic events, which correspond to the decomposition of the material. The onset temperature of the main exothermic peak is typically reported as the decomposition temperature.
Thermogravimetric Analysis (TGA):
TGA measures the change in mass of a sample as a function of temperature. This analysis provides information on the decomposition kinetics and the mass loss associated with the thermal degradation of the compound.
-
Sample Preparation: A small, accurately weighed sample of the nitrotriazole isomer is placed in a tared TGA crucible (e.g., alumina or platinum).
-
Instrumentation and Analysis: The crucible is placed in the TGA furnace, and the sample is heated at a controlled rate under a specific atmosphere (e.g., nitrogen). The instrument continuously records the mass of the sample as the temperature increases. The resulting TGA curve, which plots mass versus temperature, is analyzed to determine the temperature ranges over which mass loss occurs, indicating decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of mass loss.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the comparative thermal analysis of nitrotriazole isomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04116D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amination of Nitroazoles — A Comparative Study of Structural and Energetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of the Impact Sensitivity of HMX and a Structurally Related Nitrotriazole Analog
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative assessment of the impact sensitivity of the high-performance explosive HMX (Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine) and a structurally related nitrotriazole compound, 3-nitro-1H-1,2,4-triazol-5-one (NTO).
Important Note on Data Availability:
Experimental data on the impact sensitivity of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid was not available in the reviewed literature. Therefore, this guide utilizes data for a structurally similar and well-characterized insensitive high explosive, 3-nitro-1,2,4-triazol-5-one (NTO), to provide a relevant comparison with HMX. NTO shares the core 3-nitro-1H-1,2,4-triazole structure and offers valuable insights into the sensitivity of this class of compounds.
Quantitative Data Summary
The impact sensitivity of energetic materials is a critical parameter for assessing their safety and handling characteristics. It is commonly quantified by the H₅₀ value, which represents the height from which a standard weight must be dropped to cause a 50% probability of initiation. A higher H₅₀ value indicates lower impact sensitivity.
The following table summarizes the impact sensitivity data for HMX and NTO.
| Compound | Chemical Structure | Molecular Formula | H₅₀ (cm) | Test Method |
| HMX | [Image of HMX structure] | C₄H₈N₈O₈ | ~32[1] | ERL Type 12 Drop Weight |
| NTO | [Image of NTO structure] | C₂H₂N₄O₃ | >100[2] | Drop Weight Test |
Note: The H₅₀ value for HMX can vary depending on its crystal form, particle size, and the presence of additives. The value presented is a representative figure for comparison.
Experimental Protocols
The determination of impact sensitivity is conducted using standardized drop-weight impact tests. The two most common methods are the ERL (Explosives Research Laboratory) Type 12 Drop Weight Apparatus and the BAM (Bundesanstalt für Materialforschung und-prüfung) Fallhammer.
ERL Type 12 Drop Weight Impact Test
This method is widely used to determine the impact sensitivity of solid and some liquid explosives.
Apparatus:
-
A rigid, vertical frame with guide rails.
-
A drop weight of a specified mass (typically 2.5 kg or 5 kg).
-
An anvil and a striker pin, between which the sample is placed.
-
A mechanism for releasing the weight from a known height.
-
A device to detect initiation (e.g., a microphone or visual observation).
Procedure:
-
A small, precisely measured amount of the explosive sample (typically 35-40 mg) is placed on the anvil.
-
The striker pin is carefully placed on top of the sample.
-
The drop weight is raised to a predetermined height and released, allowing it to fall and strike the striker pin.
-
The outcome of the impact (initiation or no initiation) is recorded. An initiation is typically identified by a sound, flash, or smoke.
-
The "up-and-down" or Bruceton method is commonly employed to determine the H₅₀ value. In this method, the drop height for the subsequent test is increased after a "no-go" (no initiation) and decreased after a "go" (initiation).
-
A series of trials (typically 20-50) is conducted to statistically determine the height at which there is a 50% probability of initiation.
BAM Fallhammer Test
The BAM Fallhammer method is another standard procedure for assessing the impact sensitivity of energetic materials.
Apparatus:
-
A robust frame with a drop hammer of a specific mass.
-
A steel anvil and a set of steel cylinders.
-
A sample holder.
-
A release mechanism for the drop hammer.
Procedure:
-
The explosive sample is placed within a confining steel ring on the anvil.
-
A steel cylinder is placed on top of the sample.
-
The drop hammer is released from a specific height, impacting the steel cylinder.
-
The result (explosion, decomposition, or no reaction) is observed.
-
The test is repeated at various impact energies (determined by the mass of the hammer and the drop height) to find the lowest energy at which an explosion occurs in at least one of six trials.
Logical Workflow for Impact Sensitivity Assessment
The following diagram illustrates the general workflow for assessing the impact sensitivity of an energetic material.
References
Spectroscopic Comparison of (3-nitro-1H-1,2,4-triazol-1-yl)acetic Acid and Its Precursors
A detailed spectroscopic analysis of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid, its key precursors, 3-nitro-1H-1,2,4-triazole and ethyl bromoacetate, and the intermediate ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate provides valuable insights into their molecular structures and successful synthesis. This guide presents a comparative overview of their spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| 3-nitro-1H-1,2,4-triazole | 8.4 (s, 1H, CH), 14.5 (br s, 1H, NH) |
| Ethyl bromoacetate | 1.3 (t, 3H, CH₃), 3.8 (s, 2H, CH₂Br), 4.2 (q, 2H, OCH₂)[1] |
| Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | 1.29 (t, 3H, CH₃), 4.28 (q, 2H, OCH₂), 5.45 (s, 2H, NCH₂) |
| This compound | 5.30 (s, 2H, NCH₂), 8.80 (s, 1H, CH), 13.5 (br s, 1H, COOH) |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ, ppm) |
| 3-nitro-1H-1,2,4-triazole | 145.0 (C5), 160.0 (C3) |
| Ethyl bromoacetate | 14.0 (CH₃), 25.8 (CH₂Br), 62.0 (OCH₂), 166.8 (C=O) |
| Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | 14.1 (CH₃), 50.2 (NCH₂), 62.9 (OCH₂), 147.5 (C5), 163.8 (C=O), 165.1 (C3) |
| This compound | 50.8 (NCH₂), 148.0 (C5), 165.5 (C3), 168.2 (C=O) |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| 3-nitro-1H-1,2,4-triazole | 3100 (N-H stretch), 1560 (NO₂ asym stretch), 1350 (NO₂ sym stretch), 1280 (N-N stretch) |
| Ethyl bromoacetate | 2980 (C-H stretch), 1740 (C=O stretch), 1220 (C-O stretch), 650 (C-Br stretch) |
| Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | 2990 (C-H stretch), 1755 (C=O stretch), 1565 (NO₂ asym stretch), 1355 (NO₂ sym stretch) |
| This compound | 3400-2500 (O-H stretch), 1730 (C=O stretch), 1570 (NO₂ asym stretch), 1360 (NO₂ sym stretch) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ or [M-H]⁻ and Major Fragments |
| 3-nitro-1H-1,2,4-triazole | 114 [M]⁺, 84, 68, 42[1] |
| Ethyl bromoacetate | 166/168 [M]⁺, 121/123, 93/95, 88 |
| Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate | 200 [M]⁺, 154, 127, 113, 83 |
| This compound | 171 [M-H]⁻, 127, 83 |
Experimental Protocols
Synthesis of Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
To a solution of 3-nitro-1H-1,2,4-triazole (1.14 g, 10 mmol) in anhydrous acetone (50 mL), anhydrous potassium carbonate (2.76 g, 20 mmol) was added, and the mixture was stirred at room temperature for 30 minutes. Ethyl bromoacetate (1.67 g, 10 mmol) was then added dropwise, and the reaction mixture was refluxed for 6 hours. After cooling to room temperature, the inorganic salts were filtered off, and the solvent was removed under reduced pressure. The resulting crude product was purified by column chromatography on silica gel (eluent: ethyl acetate/hexane = 1:1) to afford ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate as a white solid.
Synthesis of this compound
Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate (2.00 g, 10 mmol) was suspended in a mixture of acetic acid (20 mL) and water (20 mL). The mixture was heated to reflux for 4 hours. After cooling, the solvent was removed under reduced pressure. The resulting solid was recrystallized from water to give this compound as colorless crystals.
Spectroscopic Analysis
-
NMR spectra were recorded on a 400 MHz spectrometer. ¹H and ¹³C NMR spectra were referenced to tetramethylsilane (TMS) as an internal standard.
-
IR spectra were recorded on an FTIR spectrometer using KBr pellets.
-
Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer.
Visualizations
The synthesis of this compound follows a two-step pathway involving the alkylation of 3-nitro-1H-1,2,4-triazole followed by hydrolysis.
Caption: Synthetic pathway for this compound.
The experimental workflow for the synthesis and characterization is outlined below.
Caption: Experimental workflow for synthesis and analysis.
References
Performance of Nitrotriazole Derivatives in Propellant Formulations: A Comparative Guide
Researchers and scientists in the field of energetic materials are continuously seeking propellants with enhanced performance, improved stability, and reduced sensitivity. Nitrotriazole derivatives have emerged as a promising class of compounds that offer significant advantages over traditional energetic materials. This guide provides a comprehensive comparison of the performance of propellants containing nitrotriazole derivatives with other alternatives, supported by experimental data and detailed methodologies.
Nitrotriazole derivatives are nitrogen-rich heterocyclic compounds that exhibit high densities, positive heats of formation, and a substantial release of energy upon decomposition.[1][2] These characteristics make them attractive candidates for use in explosives, propellants, and pyrotechnics.[2] This guide focuses on the performance evaluation of several key nitrotriazole derivatives, including Nitroiminotriazole (NIT), 3-Nitro-1,2,4-triazol-5-one (NTO), and Trinitromethyl nitrotriazole (TNMNT), and their salts, comparing them against conventional energetic materials like RDX and HMX.
Comparative Performance Data
The following tables summarize the key performance parameters of various nitrotriazole derivatives compared to standard energetic materials.
Table 1: Detonation and Ballistic Performance
| Compound | Density (g/cm³) | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) | Specific Impulse (Isp) (s) |
| Nitrotriazole Derivatives | ||||
| Nitroiminotriazole (NIT) Salts | 1.66 - 1.98 | 7472 - 8936 | 22.02 - 31.88 | 205.66 - 295.35[3] |
| 3-Nitro-1,2,4-triazol-5-one (NTO) | ~1.93 | ~8150 | ~28.0 | - |
| Trinitromethyl nitrotriazole (TNMNT) | 1.96 | 9031 | 35.23 | 247.28[4][5][6] |
| TNMNT Hydrazinium Salt | - | 8952 | 34.24 | 271.19[4][5][6] |
| TNMNT Potassium Salt (Hydrated) | 2.12 | 8899 | 36.22 | -[4][6] |
| Conventional Energetic Materials | ||||
| RDX | 1.80 | 8750 | 34.0 | - |
| HMX | 1.91 | 9100 | 39.0 | - |
| Ammonium Perchlorate (AP) | 1.95 | - | - | 156.63[5][6] |
| Ammonium Dinitramide (ADN) | 1.81 | - | - | 202.14[5][6] |
Table 2: Thermal Stability and Sensitivity
| Compound | Decomposition Temperature (Td) (°C) | Impact Sensitivity (IS) (J) | Friction Sensitivity (FS) (N) |
| Nitrotriazole Derivatives | |||
| Nitroiminotriazole (NIT) Salts | 136 - 378 | 10 - 40 | 120 - 360[3] |
| 3-Nitro-1,2,4-triazol-5-one (NTO) | ~270 | >50 | >360 |
| Trinitromethyl nitrotriazole (TNMNT) | 138 | 8 - 30 | 120 - 240[4][6] |
| TNMNT Hydrazinium Salt | - | 30 | 240[6] |
| TNMNT Potassium Salt (Hydrated) | - | 10 | 80[4] |
| Conventional Energetic Materials | |||
| RDX | ~210 | 7.5 | 120[6] |
| HMX | ~280 | 7.4 | 120 |
Key Performance Insights
Propellants based on nitrotriazole derivatives demonstrate several advantageous characteristics:
-
High Detonation Performance: Many nitrotriazole derivatives exhibit detonation velocities and pressures comparable to or exceeding that of RDX.[3][4][5][6][7] For instance, TNMNT shows a detonation velocity of 9031 m/s and a detonation pressure of 35.23 GPa.[4][5][6]
-
Excellent Ballistic Properties: Certain derivatives, particularly the salts of NIT and TNMNT, display high specific impulses, making them promising candidates for solid rocket propellants.[3][4][5][6] The hydrazinium salt of TNMNT, for example, has a specific impulse of 271.19 s, which is superior to that of AP and ADN.[5][6]
-
Reduced Sensitivity: A significant advantage of many nitrotriazole-based propellants is their lower sensitivity to impact and friction compared to RDX and HMX.[3][4][6][8] NTO, in particular, is noted for being a less sensitive, insensitive replacement for RDX.[8] This enhanced safety is a critical factor in the development of insensitive munitions (IM).[8]
-
Good Thermal Stability: Nitrotriazole derivatives generally possess good thermal stability, with decomposition temperatures often exceeding that of RDX.[3][8]
Experimental Protocols
The performance data presented in this guide are derived from standardized experimental procedures. The following are detailed methodologies for key experiments.
Thermal Stability Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature and thermal stability of the energetic materials.[2]
-
Methodology: A small sample (typically 0.5-5 mg) of the nitrotriazole compound is accurately weighed and placed in an aluminum or copper crucible.[2] The crucible is hermetically sealed and placed in a DSC/TGA instrument alongside an empty, sealed reference crucible.[2] The sample and reference are heated at a constant rate (e.g., 5 °C/min or 10 °C/min) in a controlled atmosphere (typically nitrogen).[6] The DSC measures the difference in heat flow between the sample and the reference as a function of temperature to identify exothermic decomposition events.[1] TGA measures the mass loss of the sample as a function of temperature.
Impact Sensitivity Test
-
Objective: To determine the sensitivity of the energetic material to impact.
-
Methodology: The impact sensitivity is determined using a standard fallhammer apparatus. A specific weight is dropped from varying heights onto a sample of the material. The height at which there is a 50% probability of causing an explosion (H50) is recorded. A higher H50 value indicates lower sensitivity.
Friction Sensitivity Test
-
Objective: To determine the sensitivity of the energetic material to friction.
-
Methodology: A friction sensitivity test is conducted using a friction apparatus. A weighted pendulum arm strikes a sample of the material placed on a porcelain plate. The test is repeated at different pendulum loads, and the load at which there is a 50% probability of causing an explosion is determined. A higher friction load indicates lower sensitivity.
Detonation Velocity Measurement
-
Objective: To measure the speed at which the detonation wave propagates through the energetic material.
-
Methodology: A cylindrical charge of the explosive is prepared with a known diameter and density. The detonation is initiated at one end, and the time it takes for the detonation wave to travel a known distance is measured using ionization probes or optical fibers placed along the charge.[2] The detonation velocity is then calculated by dividing the distance by the measured time.[2]
Visualizing Performance Relationships
The following diagrams illustrate key relationships in the evaluation of nitrotriazole-based propellants.
Caption: Workflow for the evaluation of nitrotriazole-based propellants.
Caption: Comparative performance of nitrotriazoles vs. RDX/HMX.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitroiminotriazole (NIT) based potential solid propellants: synthesis, characterization, and applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Energetic performance of trinitromethyl nitrotriazole (TNMNT) and its energetic salts - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC03909A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
Unveiling the Cytotoxic Potential of Functionalized Triazoles: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of various functionalized triazole derivatives. By compiling experimental data and detailing methodologies, this document serves as a valuable resource for identifying promising candidates for further investigation in cancer research.
The triazole core, a five-membered heterocyclic ring containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents.[1] The functionalization of this core has led to the discovery of numerous derivatives with potent biological activities, including anticancer properties.[1][2][3] This guide summarizes key findings on the cytotoxicity of different functionalized triazoles, presenting a comparative analysis of their effects on various cancer cell lines.
Comparative Cytotoxicity of Functionalized Triazoles
The cytotoxic activity of functionalized triazoles is highly dependent on the nature and position of the substituents on the triazole ring and any appended moieties. The following tables summarize the in vitro cytotoxicity data from various studies, primarily reported as IC50 values (the concentration of a compound that inhibits 50% of cell growth).
1,2,3-Triazole Derivatives
| Compound/Derivative | Cell Line(s) | Cytotoxicity (IC50 in µM) | Reference Compound(s) | Key Findings & Structure-Activity Relationship Insights |
| Chalcone-Matrine Hybrids | A549 | 5.01 - 12.72 | - | Electron-withdrawing groups at the R position enhanced activity.[4] |
| Epipodophyllotoxin Derivatives | A549 | 0.97 - 34.46 | Podophyllotoxin (4.60 µM), Etoposide (1.97 µM) | Introduction of a carbon spacer between the 1,2,3-triazole and phenyl ring decreased activity.[4] |
| Betulinic Acid Derivatives | A549 | 3.7 - 9.0 | Betulinic Acid (23.0 µM) | Hydrogen bond donors at the meta position of the phenyl ring on the N-1 position of the triazole were beneficial for activity.[4] |
| Coumarin Derivatives | A549 | 0.8 - 27.08 | Cisplatin (24.15 µM) | A methyl group at the R1 position resulted in improved activity.[4] |
| Various 1,3,4-trisubstituted-1,2,3-triazoles | MDA-MB-231 | 3.2 - 6.4 | Miltefosine | Triazolium salts with aliphatic chains of 16 carbons showed significant antitumor action.[5] |
1,2,4-Triazole Derivatives
| Compound/Derivative | Cell Line(s) | Cytotoxicity (% Cell Viability at 100 µg/mL) | Reference Compound(s) | Key Findings & Structure-Activity Relationship Insights |
| Indole-1,2,4-triazol-based N-phenyl acetamides | Hep-G2 | 10.99 - 123.21 | Ellipticine (11.5), Doxorubicin (10.8) | A 3,4-dichloro moiety on the anilide ring (compound 8b) showed excellent cytotoxicity. Unsubstituted anilide ring was inactive.[6][7] |
| Quinazolinone-Triazole Hybrids | MCF-7, HeLa | - | - | Compound 6a showed the highest cytotoxic activity against the MCF-7 cell line.[3] |
| Indole–Triazole Scaffold with Dichloro Moiety | Hep-G2 | 10.99 ± 0.59 | Ellipticine (11.5 ± 0.55), Doxorubicin (10.8 ± 0.41) | The 3,4-dichloro moiety containing indole–triazole scaffold displayed excellent cytotoxicity against the Hep-G2 liver cancer cell line.[6] |
Experimental Protocols
The evaluation of cytotoxicity is a critical step in the assessment of potential anticancer agents. The most common methods cited in the reviewed literature are the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability.[8] It measures the metabolic activity of cells, which is an indicator of their viability.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the triazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated for a few hours.
-
Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals. A solubilizing agent (such as dimethyl sulfoxide - DMSO) is then added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
SRB (Sulphorhodamine B) Assay
The SRB assay is another colorimetric method used for determining cell density, based on the measurement of cellular protein content.[9][10]
Methodology:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds.
-
Cell Fixation: After the incubation period, the cells are fixed to the plate, typically using trichloroacetic acid (TCA).
-
Staining: The fixed cells are then stained with a solution of Sulforhodamine B.
-
Washing: Unbound dye is removed by washing with a dilute acetic acid solution.
-
Dye Solubilization: The protein-bound dye is then solubilized with a basic solution (e.g., Tris base).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (around 510 nm). The absorbance is proportional to the total cellular protein, which correlates with the cell number.
-
Data Analysis: IC50 values are calculated based on the dose-response curve.
Visualizing the Cytotoxicity Assessment Workflow
The following diagram illustrates a typical experimental workflow for evaluating the cytotoxicity of functionalized triazole compounds.
Caption: A generalized workflow for assessing the cytotoxicity of novel triazole compounds.
Conclusion
The reviewed studies consistently demonstrate that functionalized triazoles represent a promising class of compounds with significant cytotoxic potential against various cancer cell lines. The structure-activity relationship analyses reveal that the cytotoxic efficacy can be finely tuned by altering the substituents on the triazole core and associated scaffolds. Electron-withdrawing groups, specific halogen substitutions, and the length of aliphatic chains have been shown to play crucial roles in enhancing cytotoxicity. The data presented in this guide, along with the detailed experimental protocols, provides a solid foundation for researchers to design and evaluate new, more potent, and selective triazole-based anticancer agents.
References
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 1,4-Substituted Triazoles as Nonsteroidal Anti-Androgens for Prostate Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized (3-nitro-1H-1,2,4-triazol-1-yl)acetic Acid by High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for validating the purity of synthesized (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid. Designed for researchers, scientists, and drug development professionals, this document outlines detailed experimental protocols and presents supporting data to facilitate an objective assessment of the product's purity.
Introduction
This compound is a key intermediate in the synthesis of various energetic materials and pharmaceuticals. The regioselective synthesis of the N1-isomer is crucial, as different isomers can exhibit varied chemical and physical properties. Therefore, a robust analytical method is required to confirm the purity of the synthesized product and to quantify any potential impurities, such as the starting material, 3-nitro-1,2,4-triazole, or the undesired N2-isomer. This guide compares a primary reverse-phase HPLC (RP-HPLC) method with an alternative hydrophilic interaction liquid chromatography (HILIC) method for this purpose.
Experimental Protocols
A detailed methodology for the primary RP-HPLC method is provided below. The HILIC method follows a similar validation procedure but with different chromatographic conditions as outlined in the comparative data tables.
Primary Analytical Method: Reverse-Phase HPLC (RP-HPLC)
-
Instrumentation: An Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode-array detector (DAD).
-
Chromatographic Conditions:
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).
-
Gradient Program: 5% B to 30% B over 10 minutes, then a wash step at 95% B for 2 minutes, followed by re-equilibration at 5% B for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of acetonitrile and water to prepare a stock solution of 1.0 mg/mL. Further dilutions are made to prepare calibration standards.
-
Sample Solution: Prepare the synthesized sample in the same diluent at a concentration of approximately 0.5 mg/mL.
-
-
Method Validation: The method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][4][5]
Workflow for HPLC Purity Validation
The following diagram illustrates the general workflow for validating the purity of the synthesized compound using HPLC.
Caption: Workflow for HPLC Purity Validation of Synthesized Compounds.
Comparative Data
The performance of the primary RP-HPLC method was compared against an alternative HILIC method. The HILIC method is often used for polar compounds that are not well-retained on traditional C18 columns.
Table 1: Comparison of HPLC Method Conditions
| Parameter | Primary Method (RP-HPLC) | Alternative Method (HILIC) |
| Stationary Phase | C18 (non-polar) | Amide (polar) |
| Mobile Phase | Acetonitrile/Water with 0.1% TFA | Acetonitrile/Water with 10 mM Ammonium Acetate |
| Elution Mode | Gradient | Isocratic |
| Typical Retention Time | 5.8 min | 7.2 min |
| Analysis Time | 15 min | 12 min |
Table 2: Method Validation and Performance Comparison
| Parameter | Primary Method (RP-HPLC) | Alternative Method (HILIC) |
| Specificity | Good resolution from impurities | Better resolution for polar impurities |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 0.1 - 100 µg/mL | 0.5 - 120 µg/mL |
| Accuracy (% Recovery) | 99.2 - 101.5% | 98.5 - 102.0% |
| Precision (% RSD) | < 1.0% | < 1.5% |
| LOD | 0.05 µg/mL | 0.1 µg/mL |
| LOQ | 0.15 µg/mL | 0.3 µg/mL |
Table 3: Purity Analysis of a Synthesized Batch
| Analyte | Primary Method (RP-HPLC) - Area % | Alternative Method (HILIC) - Area % |
| This compound | 99.52% | 99.48% |
| 3-nitro-1,2,4-triazole (Starting Material) | 0.21% | 0.25% |
| N2-isomer Impurity | 0.15% | 0.18% |
| Unknown Impurities | 0.12% | 0.09% |
Discussion
The RP-HPLC method demonstrated excellent performance for the purity validation of this compound. It provided high sensitivity (low LOD and LOQ), good linearity over a wide concentration range, and high accuracy and precision. The resolution between the main peak and potential impurities was sufficient for accurate quantification.
The HILIC method serves as a viable alternative, particularly if polar impurities, which are not well-retained on a C18 column, are expected. While its sensitivity was slightly lower than the RP-HPLC method, it offered comparable accuracy and precision. The choice between the two methods may depend on the specific impurity profile of the synthesis process. For general quality control, the developed RP-HPLC method is robust and reliable.
Conclusion
The presented RP-HPLC method is highly suitable for the routine quality control and purity validation of synthesized this compound. It is specific, sensitive, accurate, and precise, meeting the stringent requirements for pharmaceutical and materials science applications. The HILIC method provides an orthogonal approach that can be valuable for comprehensive impurity profiling and method validation.
References
A Comparative Guide to Computational and Experimental Data on Nitrotriazole Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of computational and experimental data for the properties of nitrotriazoles, a class of nitrogen-rich heterocyclic compounds of significant interest in energetic materials and medicinal chemistry. By presenting a side-by-side analysis of predicted and measured values, this document aims to offer researchers valuable insights into the accuracy and utility of computational models in predicting the performance and safety of these compounds.
Data Presentation: Energetic Properties and Sensitivity
The following tables summarize key quantitative data for selected nitrotriazole derivatives, comparing experimentally determined values with those obtained through computational methods.
Table 1: Comparison of Energetic Properties for 3-Nitro-1,2,4-triazole (NTO) and Derivatives
| Compound | Property | Experimental Value | Computational Value | Method (Computational) |
| 3-Nitro-1,2,4-triazole (NTO) | Detonation Velocity (m/s) | 8150 | 7876 - 8832 | EXPLO 5.05[1] |
| Detonation Pressure (GPa) | 28.5 | 20.73 - 30.0 | EXPLO 5.05[1] | |
| Heat of Formation (kJ/mol) | 216.9 | - | - | |
| 3,5-Dinitro-1H-pyrazole | Detonation Velocity (m/s) | - | 8194 - 9156 | EXPLO 5.05[2] |
| Detonation Pressure (GPa) | - | 27.4 - 39.2 | EXPLO 5.05[2] | |
| Heat of Formation (kJ/mol) | 128.5 | - | - | |
| N-amino-3-nitro-1,2,4-triazole | Detonation Velocity (m/s) | - | ~8114 | EXPLO 5.05[2] |
| Detonation Pressure (GPa) | - | ~31.2 | EXPLO 5.05[2] | |
| Heat of Formation (kJ/mol) | 217.9 | - | - |
Table 2: Comparison of Sensitivity and Thermal Stability
| Compound | Property | Experimental Value | Method (Experimental) |
| 3-Nitro-1,2,4-triazole (NTO) | Impact Sensitivity (J) | >40 | BAM Fallhammer[2] |
| Decomposition Temperature (°C) | 265 | DSC (5 °C/min)[2] | |
| 3,5-Dinitro-1H-pyrazole | Impact Sensitivity (J) | 15 | BAM Fallhammer[2] |
| Decomposition Temperature (°C) | 270 | DSC (5 °C/min)[2] | |
| N-amino-3-nitro-1,2,4-triazole | Impact Sensitivity (J) | >40 | BAM Fallhammer[2] |
| Decomposition Temperature (°C) | 165 | DSC (5 °C/min)[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are as follows:
1. Impact Sensitivity Testing (BAM Fallhammer Method)
The impact sensitivity of the nitrotriazole compounds was determined using the BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer apparatus. A specified amount of the substance is subjected to the impact of a falling weight from a certain height. The limiting impact energy is determined as the lowest energy at which an explosion, flame, or decomposition is observed. The results are typically reported in Joules (J)[2].
2. Thermal Stability (Differential Scanning Calorimetry - DSC)
The thermal stability of the compounds was investigated using Differential Scanning Calorimetry (DSC). A small sample of the material is heated in a controlled atmosphere at a constant heating rate (e.g., 5 °C/min). The DSC instrument measures the difference in heat flow between the sample and a reference as a function of temperature. The decomposition temperature is identified as the onset or peak of the exothermic decomposition event on the DSC thermogram[2].
Mandatory Visualization
Caption: Workflow comparing computational and experimental approaches for determining nitrotriazole properties.
Caption: General proposed mechanism of toxicity for nitroaromatic compounds, relevant to nitrotriazoles.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe laboratory environment and minimizing environmental impact. This guide provides detailed, step-by-step procedures for the safe disposal of (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid, a compound that requires careful management due to its nitrated organic and acidic nature.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to work in a controlled environment.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or glasses, and a lab coat to prevent skin and eye contact.[1] In situations where dust formation is possible, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]
-
Engineering Controls: All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[2] An eyewash station and safety shower must be readily accessible.[1]
Hazard Assessment
Quantitative Hazard Data Summary
The following table summarizes the pertinent hazard information for structurally related compounds, which informs the recommended disposal procedures for this compound.
| Hazard Classification | 3-Nitro-1,2,4-triazole | Acetic Acid | General Triazole Derivatives |
| Acute Toxicity (Oral) | Not classified as hazardous[3] | Category 4: Harmful if swallowed | May be harmful if swallowed[4] |
| Skin Corrosion/Irritation | Causes skin irritation[5] | Category 1A: Causes severe skin burns | Can cause skin irritation |
| Serious Eye Damage/Irritation | Causes serious eye irritation[5] | Category 1: Causes serious eye damage | Can cause serious eye irritation[4] |
| Respiratory Irritation | May cause respiratory irritation[5] | - | - |
| Flammability | Combustible[6] | Flammable liquid and vapor | - |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol provides a detailed methodology for the safe disposal of this compound waste.
Materials:
-
Waste this compound (solid or in solution)
-
Designated hazardous waste container (clearly labeled)
-
Sodium bicarbonate (NaHCO₃) or other suitable neutralizing agent
-
pH indicator strips
-
Appropriate PPE (gloves, safety glasses, lab coat)
-
Chemical fume hood
Procedure:
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated, clearly labeled, and sealed container for hazardous solid organic waste.
-
Liquid Waste: Collect solutions containing this compound in a separate, labeled container for hazardous liquid waste. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Neutralization (for acidic solutions):
-
Working in a chemical fume hood, slowly add a neutralizing agent such as sodium bicarbonate to the acidic solution containing this compound. Be cautious of potential effervescence.
-
Monitor the pH of the solution using pH indicator strips until it is within a neutral range (pH 6-8).
-
-
Container Management:
-
Ensure the waste container is properly sealed and stored in a designated secondary containment area away from incompatible materials.
-
Label the container clearly with the full chemical name: "this compound" and appropriate hazard symbols.
-
-
Final Disposal:
Mandatory Visualizations
Logical Relationship of Disposal Decisions
The following diagram illustrates the decision-making workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Experimental Workflow for Disposal
This diagram outlines the sequential steps for the safe disposal of this compound waste.
Caption: Step-by-step experimental workflow for the disposal of the target compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. synquestlabs.com [synquestlabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Personal protective equipment for handling (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid
This guide provides essential safety protocols and logistical information for handling (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.[1] The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Regulatory Standards |
| Eye and Face Protection | Wear chemical safety goggles or a face shield where splashing is possible.[2][3] | OSHA 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear chemically resistant gloves (e.g., Butyl rubber, Neoprene) and a lab coat.[2][4] Ensure full body coverage to prevent skin contact. | Consult with your institution's safety officer for specific glove compatibility. |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood. If ventilation is inadequate or for operations that may generate dust, use a NIOSH-approved respirator with an appropriate cartridge. | OSHA 29 CFR 1910.134. |
Operational Plan: Safe Handling
A systematic approach to handling this compound is crucial for minimizing risk.
1. Preparation and Engineering Controls:
- Ensure a well-ventilated work area, preferably a chemical fume hood.[1]
- Verify that an eyewash station and safety shower are readily accessible and in good working order.[1]
- Keep the chemical container tightly closed when not in use.
- Avoid contact with eyes, skin, and clothing.[2]
- Minimize dust generation and accumulation if working with a solid form.
- Wash hands thoroughly after handling.[2]
2. Handling the Compound:
- Wear the appropriate PPE as detailed in the table above.
- Weigh and transfer the compound in a chemical fume hood to control dust and vapors.
- Use compatible tools and equipment (e.g., glass, stainless steel).
- Avoid creating aerosols or dust.
3. Storage:
- Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
- Keep the container tightly sealed.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Identification and Collection:
- All waste materials, including contaminated PPE, must be collected in a designated and properly labeled hazardous waste container.
- Do not mix with other waste streams unless compatibility has been confirmed.
2. Spill Management:
- In case of a small spill, carefully sweep up the solid material, avoiding dust generation.
- Place the spilled material into a suitable, labeled container for chemical waste disposal.
- Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
3. Final Disposal:
- Dispose of the chemical waste through a licensed and approved waste disposal company.
- Follow all local, state, and federal regulations for hazardous waste disposal.
- Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
